molecular formula C5H7NO3 B1428598 (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione CAS No. 91049-52-4

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Cat. No.: B1428598
CAS No.: 91049-52-4
M. Wt: 129.11 g/mol
InChI Key: WTFJJYYGWFKOQH-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFJJYYGWFKOQH-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)OC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione , a chiral heterocyclic compound, serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, offering insights for its effective utilization in research and drug discovery.

Molecular Structure and Physicochemical Properties

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as N-methyl-D-alanine N-carboxyanhydride (NCA), is a five-membered heterocyclic ring system. The "(4R)" designation specifies the stereochemistry at the 4-position, which is derived from the corresponding D-amino acid precursor, N-methyl-D-alanine.

G

Caption: Chemical structure of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol
Appearance White to off-white solid
Storage 2-8°C, sealed, away from moisture
CAS Number 91049-52-4
  • ¹H NMR: Expected signals would include a quartet for the proton at the C4 position, a doublet for the C4-methyl group, and a singlet for the N-methyl group.

  • ¹³C NMR: Carbonyl carbons (C2 and C5) would appear downfield. Signals for the C4, C4-methyl, and N-methyl carbons would also be present in the aliphatic region.

  • IR Spectroscopy: Characteristic strong carbonyl stretching frequencies for the dione functionality are expected in the region of 1750-1850 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 129, with characteristic fragmentation patterns.

Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

The primary synthetic route to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione involves the cyclization of N-methyl-D-alanine using a phosgene equivalent. This method is a well-established procedure for the preparation of N-carboxyanhydrides (NCAs) from α-amino acids.[2][3][4] The use of triphosgene is often preferred due to its solid nature, which makes it safer and easier to handle than gaseous phosgene or liquid diphosgene.[4]

G

Caption: General workflow for the synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Detailed Experimental Protocol (Adapted from general procedures for NCA synthesis): [3][4]

Materials:

  • N-methyl-D-alanine

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Drying of Starting Material: Thoroughly dry N-methyl-D-alanine under high vacuum to remove any residual moisture.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas (nitrogen or argon), suspend the dried N-methyl-D-alanine in anhydrous THF.

  • Addition of Phosgene Source: In a separate flask, prepare a solution of triphosgene in anhydrous THF. Add this solution dropwise to the suspension of N-methyl-D-alanine at room temperature with vigorous stirring. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux until the solution becomes clear, indicating the consumption of the starting amino acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[3]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in a minimal amount of anhydrous THF and precipitate the product by adding a large volume of anhydrous hexane.

  • Purification and Storage: Collect the crystalline product by filtration under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum. The purified (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione should be stored under an inert atmosphere at low temperature (2-8°C) to prevent degradation.

Applications in Drug Development and Asymmetric Synthesis

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and its parent class of oxazolidinones are valuable tools in pharmaceutical research and development, primarily for two key reasons: their role as chiral auxiliaries and their utility in the synthesis of N-methylated peptides.

Chiral Auxiliary in Asymmetric Synthesis

Chiral oxazolidinones are widely recognized as "Evans' auxiliaries" and are instrumental in controlling the stereochemical outcome of various chemical transformations.[5][6][7][8] By temporarily incorporating the chiral oxazolidinone moiety onto a substrate, chemists can direct the formation of new stereocenters with high diastereoselectivity.[7] Although (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione itself is more commonly used as a monomer for peptide synthesis, the broader class of chiral oxazolidinones has been successfully employed in the total synthesis of numerous biologically active natural products.[5]

G

Caption: General scheme for the use of a chiral auxiliary in asymmetric synthesis.

Synthesis of N-Methylated Peptides

One of the most significant applications of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is in the synthesis of peptides containing N-methylated amino acids. N-methylation of the peptide backbone is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[9]

Advantages of N-Methylation:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in vivo half-life.

  • Enhanced Membrane Permeability: N-methylation can disrupt hydrogen bonding networks, making the peptide more lipophilic and improving its ability to cross cell membranes.[9]

  • Improved Bioavailability: As a result of increased stability and permeability, N-methylated peptides often exhibit better oral bioavailability.[9]

  • Conformational Control: The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.[9]

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione serves as an activated monomer for the incorporation of N-methyl-D-alanine into a growing peptide chain. The ring-opening polymerization of NCAs is a well-established method for the synthesis of polypeptides and peptide block copolymers, which have applications in drug delivery systems.[10][11][12]

Safety and Handling

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability and Reactivity: The compound is stable under recommended storage conditions (2-8°C, dry, inert atmosphere). It is sensitive to moisture and should be handled accordingly.

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

  • Hazardous Decomposition Products: Decomposition may produce carbon oxides and nitrogen oxides.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a valuable and versatile chiral building block for organic synthesis and pharmaceutical development. Its utility in the stereocontrolled synthesis of complex molecules and, more importantly, as a precursor for N-methylated peptides, underscores its significance in the design of next-generation therapeutics with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this powerful tool in their scientific endeavors.

References

  • Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]

  • Tran, T. V., et al. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate. Retrieved from [Link]

  • (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Retrieved from [Link]

  • (n.d.). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Google Patents.
  • (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]

  • (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Retrieved from [Link]

  • (n.d.). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate. Retrieved from [Link]

  • (n.d.). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

  • (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]

  • (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]

  • (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Retrieved from [Link]

  • (n.d.). Convenient phosgene-free synthesis of polypeptides bearing reactive alkene moiety through polycondensation of activated urethane derivative of α-amino acid. ResearchGate. Retrieved from [Link]

  • (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. NIH. Retrieved from [Link]

  • (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Retrieved from [Link]

  • (n.d.). preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides. Utrecht University. Retrieved from [Link]

  • (n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. ResearchGate. Retrieved from [Link]

  • (n.d.). Recent advances in drug delivery systems based on polypeptides prepared from N-carboxyanhydrides. Atlantic Technological University (ATU). Retrieved from [Link]

  • (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. TU Dresden. Retrieved from [Link]

  • (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. Retrieved from [Link]

  • (n.d.). Studies toward Labeling Cytisine with [ 11 C]Phosgene: Rapid Synthesis of a δ-Lactam Involving a New Chemoselective Lithiation−Annulation Method. ResearchGate. Retrieved from [Link]

Sources

Introduction: A Chiral Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (N-methyl-D-alanine N-carboxyanhydride)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (CAS Number 91049-52-4) is a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. More precisely, it is the N-carboxyanhydride (NCA) derived from N-methyl-D-alanine. NCAs, also known as Leuchs' anhydrides, are highly valuable activated monomers used in the ring-opening polymerization (ROP) to synthesize polypeptides.[1] The incorporation of an N-methylated amino acid, particularly with D-stereochemistry, is a key strategy for modulating the properties of peptide-based therapeutics. N-methylation can enhance a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.[2][3]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in the development of next-generation peptide drugs.

Physicochemical and Spectroscopic Properties

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a white, crystalline solid that is highly sensitive to moisture.[1] Like other NCAs, its high reactivity stems from the strained five-membered ring containing two carbonyl groups, making it an excellent electrophile for nucleophilic attack and subsequent polymerization.[4]

Core Properties
PropertyValueSource
CAS Number 91049-52-4-
Molecular Formula C₅H₇NO₃-
Molecular Weight 129.11 g/mol -
Appearance White to off-white solid[5]
Storage Temp. 2-8°C, under inert atmosphere, away from moisture-
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the purity and identity of the NCA, as impurities can significantly hinder controlled polymerization.[4] The following data is based on the L-enantiomer, which is spectroscopically identical to the target (4R)-D-enantiomer.[5]

  • ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 4.17 (q, J = 7.0 Hz, 1H, CH ), 2.99 (s, 3H, NCH ₃), 1.54 (d, J = 7.0 Hz, 3H, C-CH ₃).[5]

  • ¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 169.37 (N-C =O), 151.75 (O-C =O), 57.03 (C H), 28.41 (N-C H₃), 15.24 (C-C H₃).[5]

  • Infrared (IR) Spectroscopy : NCAs exhibit two characteristic strong carbonyl (C=O) stretching bands. These appear as sharp, intense absorptions in the regions of ~1850 cm⁻¹ (anhydride C=O, symmetric stretch) and ~1780 cm⁻¹ (anhydride C=O, asymmetric stretch). The disappearance of these bands is a key indicator of successful ring-opening polymerization.[6]

Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

The synthesis of NCAs is most commonly achieved via the Fuchs-Farthing method, which involves the direct treatment of an amino acid with phosgene or a phosgene equivalent, such as diphosgene or triphosgene.[7][8] This method is generally preferred for its efficiency and scalability.[9] An alternative approach involves the cyclization of an N-protected amino acid.[5]

The following workflow outlines a robust and scalable synthesis adapted from established procedures for related NCAs.[5][8] The critical consideration is the rigorous exclusion of moisture throughout the process to prevent premature hydrolysis of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start N-methyl-D-alanine Dry Dry starting material (Vacuum, <0.01% MC) Start->Dry Reactor Charge Reactor under N₂ Dry->Reactor Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->Reactor Heat Heat to 70-80°C Reactor->Heat Phosgene Add Triphosgene Solution (in portions) Filter Filter Hot Solution Phosgene->Filter Heat->Phosgene Concentrate Concentrate in vacuo Filter->Concentrate Crystallize Add Anti-solvent (Hexane) Cool to 0-5°C Concentrate->Crystallize Isolate Filter Crystalline Product (under N₂) Crystallize->Isolate End (4R)-3,4-dimethyl-1,3- oxazolidine-2,5-dione Isolate->End

Caption: General workflow for the synthesis of N-methyl-D-alanine NCA.

Detailed Experimental Protocol (Fuchs-Farthing Method Adaptation)

Disclaimer: This protocol involves highly toxic reagents (triphosgene) and requires strict anhydrous conditions. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

  • Preparation:

    • Thoroughly dry N-methyl-D-alanine (1.0 eq) under high vacuum to a moisture content of <0.01%.

    • Prepare a solution of triphosgene (0.4-0.5 eq) in anhydrous ethyl acetate in a separate, dry, nitrogen-flushed vessel. All solvents must be rigorously dried prior to use.[8]

  • Reaction:

    • Charge a dry, nitrogen-purged reactor, equipped with a mechanical stirrer, condenser, and addition funnel, with anhydrous ethyl acetate.

    • Add the dried N-methyl-D-alanine powder to the reactor.

    • Heat the suspension to 70-80°C with vigorous stirring.

    • Add the triphosgene solution dropwise or in portions over 4-6 hours. The reaction mixture will gradually become a clear solution as the starting material is consumed.[8]

    • Monitor the reaction for completion by ¹H-NMR or the cessation of HCl gas evolution (which should be directed to a scrubber).[9]

  • Work-up and Purification:

    • Once the reaction is complete, filter the hot solution through a pad of Celite to remove any insoluble impurities.[9]

    • Concentrate the filtrate under reduced pressure to approximately 10-20% of its original volume.

    • Add a dried, non-polar anti-solvent, such as n-hexane, to the concentrate to induce crystallization.

    • Cool the mixture to 0-5°C and allow the product to crystallize completely.

    • Isolate the white crystalline product by filtration under a blanket of dry nitrogen.

    • Wash the crystals with cold, anhydrous hexane and dry under high vacuum.

  • Storage:

    • Store the final product in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.

Chemical Reactivity and Mechanism

The primary utility of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is as a monomer in ring-opening polymerization (ROP) to form poly(N-methyl-D-alanine). The polymerization is typically initiated by a nucleophile, most commonly a primary amine.[4]

The reaction proceeds via the "Normal Amine Mechanism" (NAM), where the initiating amine attacks the C5 carbonyl carbon of the NCA. This is the rate-determining step.[10] The ring opens to form a carbamate intermediate, which then rapidly decarboxylates (loses CO₂) to generate a new terminal amine. This new amine can then act as the nucleophile to attack another NCA monomer, propagating the polymer chain.

G cluster_cycle Polymerization Cycle NCA (4R)-3,4-dimethyl- 1,3-oxazolidine-2,5-dione Intermediate Carbamate Intermediate NCA->Intermediate Ring Opening Initiator Initiator (R'-NH₂) Initiator->NCA Nucleophilic Attack (Rate-determining) Propagation Propagating Chain (with new N-terminus) Intermediate->Propagation Decarboxylation (-CO₂) Monomer2 Another NCA Monomer Propagation->Monomer2 Propagation Step Polymer Growing Polypeptide Chain Monomer2->Polymer

Caption: The Normal Amine Mechanism for NCA ring-opening polymerization.

This controlled, chain-growth mechanism allows for the synthesis of polypeptides with well-defined molecular weights and low polydispersity, which is essential for therapeutic and materials science applications.[11]

Applications in Drug Development

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. Standard peptides are often limited by poor metabolic stability due to rapid degradation by proteases.

  • Enhanced Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the peptide backbone, making it a poor substrate for proteases. Incorporating N-methyl-D-alanine via its NCA can significantly increase the half-life of a peptide drug in vivo.[2]

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation or to disrupt undesirable aggregation (e.g., in amyloid-related diseases).

  • Improved Membrane Permeability: Increasing the lipophilicity through N-methylation can sometimes improve the ability of a peptide to cross cell membranes, enhancing its bioavailability and access to intracellular targets.

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is therefore a key building block for creating peptide analogs with improved pharmacokinetic profiles, making it a valuable tool for researchers in drug discovery targeting cancer, neurological disorders, and infectious diseases.[12]

Handling, Storage, and Safety

Hazards

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is classified with the following hazards:

  • Acute Toxicity 4, Oral: Harmful if swallowed.

  • Skin Irritation 2: Causes skin irritation.

  • Eye Irritation 2: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) 3: May cause respiratory irritation.

Safe Handling
  • Handle only in a well-ventilated area, preferably a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Keep away from sources of ignition and moisture.

Storage
  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Keep in a cool (2-8°C), dry, and well-ventilated place.

  • The compound is highly sensitive to moisture, which will cause hydrolysis and decomposition.[1]

References

  • Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications, 47(12), 1146-1153. Retrieved from [Link]

  • Lu, H., Wang, J., Song, Z., Yin, L., Zhang, Y., Tang, H., Tu, C., Lin, Y., & Cheng, J. (2014). Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. Chemical Communications, 50(2), 139-155. Retrieved from [Link]

  • Bai, T., Zheng, B., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 645949. Retrieved from [Link]

  • Avrahami, D., Oren, Z., & Shai, Y. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Rao, C., et al. (2009). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Google Patents. WO2009027998A2.
  • Zhang, Y., Zhou, C., & Liu, R. (2015). DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. The Journal of Physical Chemistry A, 119(26), 6867-6876. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 26). Amino acid N-carboxyanhydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bonduelle, C., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry, 13(43), 6149-6161. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA 3 vs. (b)... [Image]. Retrieved from [Link]

  • Aftab, S. (2024). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. Retrieved from [Link]

  • Salas-Ambrosio, P., et al. (2022). Supporting Information: Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: A Chiral Monomer for Advanced Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, more systematically known in contemporary literature as N-methyl-L-alanine N-carboxyanhydride (mAla-NCA) , is a chiral heterocyclic compound of significant interest in advanced materials science and drug development. While its structure is reminiscent of oxazolidinone-based chiral auxiliaries, its primary utility is not in classical asymmetric alkylation but as a crucial monomer for the synthesis of N-methylated polypeptides. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, focusing on its role in creating advanced biomaterials with tailored pharmacokinetic properties for therapeutic applications. Detailed protocols for its synthesis and polymerization are provided for researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift from Chiral Auxiliary to Chiral Monomer

The oxazolidinone scaffold is a cornerstone of modern asymmetric synthesis, most famously embodied by the Evans auxiliaries, which provide exceptional stereocontrol in the formation of carbon-carbon bonds. However, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione represents a different functional paradigm. It is an N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, a non-proteinogenic amino acid.

The incorporation of N-methylated amino acids into peptides is a critical strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation, improve membrane permeability, and modulate conformation and biological activity.[1] The primary route to creating polymers of such modified amino acids is through the Ring-Opening Polymerization (ROP) of their corresponding NCAs. Therefore, mAla-NCA serves not as a transient director of stereochemistry, but as a permanent, integral building block for creating advanced, chirally-defined polymers. These synthetic polypeptides are foundational materials for hydrogels, drug-conjugates, and nanoparticle delivery systems.[2]

Physicochemical and Structural Properties

The precise control over experimental conditions required in both the synthesis and polymerization of mAla-NCA necessitates a thorough understanding of its properties.

Structural Data

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione possesses a stereocenter at the C4 position, derived from the L-enantiomer of alanine. The methyl group on the nitrogen atom (N3) sterically hinders the amide bond, a feature that translates to the final polypeptide, contributing to its resistance to proteolysis.

PropertyValueSource(s)
Molecular Weight 129.11 g/mol [3]
Molecular Formula C₅H₇NO₃[3]
CAS Number 91049-52-4[4]
IUPAC Name (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione[3]
Synonyms N-methyl-L-alanine N-carboxyanhydride (mAla-NCA)N/A
Appearance White to off-white solid[4]
Storage Conditions 2-8°C, sealed storage, away from moisture[4]
Spectroscopic Data (Parent Amino Acid)

Characterization of the parent amino acid, N-methyl-L-alanine, is crucial for verifying the starting material.

PropertyValueSource(s)
Melting Point 315-317 °C (decomposes)[5]
Boiling Point 190.1 ± 23.0 °C (Predicted)[5]
Specific Rotation [α]D²⁰ +14.3° to +15.2° (for D-isomer)[6]

Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (mAla-NCA)

The synthesis of amino acid NCAs is a well-established field, historically dominated by the use of phosgene and its derivatives (the Fuchs-Farthing method).[7] This approach involves the direct treatment of an unprotected amino acid with a phosgene source. The reaction proceeds via an intermediate N-chloroformyl amino acid chloride, which rapidly cyclizes.

Causality in Synthesis:
  • Anhydrous Conditions: NCAs are highly sensitive to moisture, which can act as a nucleophile, causing premature ring-opening and polymerization. All solvents and reagents must be rigorously dried.

  • Phosgene Alternatives: Due to the extreme toxicity of phosgene gas, safer crystalline alternatives like diphosgene or triphosgene are now standard.

  • Temperature Control: The reaction of amino acids with phosgene sources is often exothermic. While traditionally heated to 50-60 °C to ensure completion, reactions can often proceed at ambient temperature, driven by the initial exotherm.[7] Monitoring by spectroscopy (e.g., NMR) is more reliable than visual inspection (e.g., dissolution of the starting amino acid).[7]

Below is a representative protocol for the synthesis of mAla-NCA.

Experimental Protocol 1: Synthesis of mAla-NCA via Phosgenation

Objective: To synthesize (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from N-methyl-L-alanine.

Materials:

  • N-methyl-L-alanine (1.0 eq)

  • Triphosgene (bis(trichloromethyl) carbonate, 0.4 eq)

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

  • Anhydrous Hexane or Heptane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and line, argon or nitrogen atmosphere

Procedure:

  • Preparation: Dry the starting N-methyl-L-alanine under high vacuum for several hours. Equip a Schlenk flask with a magnetic stir bar and place it under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Suspend the dried N-methyl-L-alanine in anhydrous THF (approx. 10-15 mL per gram of amino acid). To this suspension, add triphosgene in a single portion.

  • Heating & Monitoring: Heat the reaction mixture to 50-55 °C with vigorous stirring. The suspension will gradually become a clear solution as the reaction proceeds. Monitor the reaction's completion (typically 2-4 hours) by the cessation of HCl gas evolution and/or by IR spectroscopy (disappearance of the amino acid carbonyl stretch and appearance of the anhydride stretches at ~1860 and 1790 cm⁻¹).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the solvent and excess HCl.

  • Purification: Dissolve the crude residue in a minimum amount of anhydrous THF or ethyl acetate. Add anhydrous hexane or heptane dropwise until the product precipitates. Cool the mixture to -20 °C to maximize crystallization.

  • Isolation: Filter the crystalline product under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.

  • Storage: Store the purified mAla-NCA under an inert atmosphere at ≤ 4 °C.

Self-Validation: The purity of the final product should be confirmed by ¹H-NMR and FT-IR spectroscopy. The presence of sharp, characteristic anhydride peaks in the IR spectrum and the absence of starting material signals in the NMR spectrum indicate a successful synthesis.

Mechanism and Application: Ring-Opening Polymerization (ROP)

The principal application of mAla-NCA is as a monomer in ROP to generate poly(N-methyl-L-alanine), a synthetic polypeptide. The polymerization can be initiated by various nucleophiles, including primary amines, alcohols, or organometallic complexes.

The ROP Mechanism

The "Normal Amine Mechanism" is the most common pathway for primary amine-initiated ROP:

  • Initiation: A primary amine initiator (R-NH₂) performs a nucleophilic attack on the C5 carbonyl of the NCA ring.

  • Ring-Opening: The ring opens to form a carbamate intermediate.

  • Decarboxylation: The carbamate is unstable and rapidly loses carbon dioxide (CO₂) to generate a new terminal amine.

  • Propagation: This new amine end-group attacks the next NCA monomer, propagating the polymer chain.

This living polymerization process allows for the synthesis of polypeptides with controlled molecular weights and low polydispersity.[8]

ROP_Mechanism cluster_initiation Initiation & Ring Opening cluster_propagation Propagation NCA mAla-NCA Monomer Intermediate Carbamate Intermediate NCA->Intermediate Ring Opens Initiator R-NH₂ (Initiator) Initiator->NCA Attack at C5 Carbonyl Decarboxylation Loss of CO₂ Intermediate->Decarboxylation PropagatingChain Propagating Chain (New Amine Terminus) Decarboxylation->PropagatingChain NCA2 Next mAla-NCA Monomer PropagatingChain->NCA2 Attack ElongatedChain Elongated Chain NCA2->ElongatedChain Ring Opening & Decarboxylation

Sources

A Technical Guide to the Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive, in-depth technical overview for the synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral N-carboxy anhydride (NCA), starting from the readily available amino acid, D-alanine. The synthetic strategy is a robust two-step process involving an initial N-methylation of D-alanine to yield N-methyl-D-alanine, followed by a cyclization reaction using triphosgene as a safe and effective phosgene equivalent. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, discusses critical process parameters, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to synthesizing this valuable chiral building block.

Introduction

The Significance of Chiral Oxazolidine-2,5-diones

Amino acid N-carboxy anhydrides (NCAs), also known as Leuchs' anhydrides, are highly valuable heterocyclic compounds derived from amino acids.[1] Their primary utility lies in their function as activated monomers for the ring-opening polymerization (ROP) to produce polypeptides with controlled molecular weights and architectures.[2][3] The resulting polypeptides have found extensive applications in drug delivery, tissue engineering, and materials science.[4]

The target molecule, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, is the NCA derived from N-methyl-D-alanine. The presence of the N-methyl group prevents its direct participation in traditional peptide bond formation via ROP but makes it a valuable synthon in organic chemistry. Furthermore, chiral oxazolidinones are a cornerstone of asymmetric synthesis, frequently employed as "chiral auxiliaries" to direct the stereochemical outcome of reactions such as alkylations and aldol condensations.[5][6] The synthesis of enantiomerically pure compounds like the target molecule is therefore of significant interest for the development of novel therapeutics and complex molecular architectures.

Overview of the Synthetic Strategy

The synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from D-alanine is most logically and efficiently achieved through a two-step sequence. This approach ensures high yields and preserves the critical stereochemistry derived from the starting material.

  • Step 1: N-Methylation of D-Alanine. The initial step involves the selective methylation of the primary amine of D-alanine to produce the secondary amine, N-methyl-D-alanine. This guide will focus on a reductive amination protocol, a classic and effective method for this transformation.

  • Step 2: Cyclization to the N-Carboxy Anhydride. The synthesized N-methyl-D-alanine is then converted to the target oxazolidine-2,5-dione. This is accomplished via the Fuchs-Farthing method, which utilizes a phosgene source to facilitate the intramolecular cyclization.[2] For enhanced laboratory safety, this protocol employs triphosgene (bis(trichloromethyl) carbonate) as a solid, stable, and manageable phosgene precursor.

This strategic division allows for the purification of the intermediate, ensuring that the final, moisture-sensitive cyclization step proceeds with high-purity starting material, thereby maximizing the yield and purity of the final product.

G D_Alanine D-Alanine N_Methyl_D_Alanine N-Methyl-D-alanine D_Alanine->N_Methyl_D_Alanine Step 1: N-Methylation (Reductive Amination) Target (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione N_Methyl_D_Alanine->Target Step 2: Cyclization (Triphosgene)

Figure 1: Overall synthetic workflow from D-Alanine to the target NCA.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Mechanism of N-Methylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The reaction of D-alanine with formaldehyde first proceeds through the formation of a transient imine (or iminium ion) intermediate. This electrophilic species is then irreversibly reduced by a hydride source, such as sodium borohydride (NaBH₄), to yield the N-methylated product. The key advantage of this method is its efficiency and the avoidance of harsh conditions or complex protecting group strategies that could compromise the stereochemical integrity of the chiral center.

The Fuchs-Farthing Method: NCA Formation

The conversion of an amino acid to an NCA using a phosgene source is a cornerstone of polypeptide chemistry.[2] Triphosgene, a stable crystalline solid, serves as a safe in-situ source of phosgene. The mechanism proceeds as follows:

  • Phosgene Generation: In the presence of a mild nucleophile or upon gentle heating, one molecule of triphosgene decomposes to generate three molecules of highly reactive phosgene (COCl₂).

  • Formation of N-Chloroformyl Intermediate: The nitrogen atom of N-methyl-D-alanine acts as a nucleophile, attacking the electrophilic carbon of phosgene. This results in the displacement of a chloride ion and the formation of an N-chloroformyl derivative. A second molecule of the amino acid or a non-nucleophilic base can act as an HCl scavenger.

  • Intramolecular Cyclization: The carboxylic acid moiety of the intermediate is deprotonated. The resulting carboxylate then performs an intramolecular nucleophilic attack on the chloroformyl carbon, displacing the second chloride ion. This ring-closing step forms the five-membered oxazolidine-2,5-dione ring system.

Side reactions, particularly those involving the generated HCl, can lead to impurities.[4] Therefore, efficient removal of HCl, often achieved by conducting the reaction under a nitrogen stream, is crucial for obtaining a high-purity product.[4]

G cluster_0 Mechanism of NCA Formation NMA N-Methyl-D-alanine Intermediate N-Chloroformyl Intermediate NMA->Intermediate - HCl Phosgene + COCl₂ (from Triphosgene) NCA Target NCA + 2 HCl Intermediate->NCA Intramolecular Cyclization - HCl

Sources

A Comprehensive Technical Guide to the Stereochemistry and Synthetic Applications of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of significant interest in modern stereoselective synthesis. As a derivative of N-methyl-D-alanine, this molecule serves as a powerful chiral building block, offering a reliable method for introducing a defined stereocenter into target molecules. This document elucidates the core stereochemical features of the molecule, outlines its synthesis and characterization, and details its mechanistic basis for stereocontrol in asymmetric reactions. A field-proven experimental protocol is provided to guide researchers and drug development professionals in leveraging this reagent for the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical research and development.[1][2]

Introduction: The Role of Oxazolidinones in Asymmetric Synthesis

The principle of chirality is fundamental to drug design and development, as the enantiomers of a biologically active molecule often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of medicinal chemistry.[2] Chiral auxiliaries are robust tools in this endeavor, functioning as temporary stereogenic units that guide the stereochemical outcome of a reaction before being cleaved and recovered.[3][4]

Among the most successful classes of chiral auxiliaries are the oxazolidinones, famously developed by Evans and others.[5][6] These scaffolds are typically used to control the stereoselective alkylation or acylation of enolates.[4] The subject of this guide, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, belongs to a related but functionally distinct class. It is best understood as a chiral N-Carboxyanhydride (NCA), an activated form of an amino acid. Its utility lies not in directing reactions at an adjacent prochiral center, but in serving as a chiral electrophile that undergoes nucleophilic attack with high diastereoselectivity.

Stereochemical and Structural Analysis

Core Structure and Chirality

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione possesses a five-membered heterocyclic ring containing two carbonyl groups. Its defining feature is the single stereocenter at the C4 position, which has an (R) absolute configuration. This configuration is directly inherited from its synthetic precursor, N-methyl-D-alanine. The methyl group at the C4 position is crucial, as it establishes a distinct steric environment that dictates the facial selectivity of incoming nucleophiles.

Figure 1: Structure of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione with the key (R) stereocenter at C4 highlighted.

Conformational Influence on Reactivity

The 1,3-oxazolidine-2,5-dione ring is relatively planar due to the presence of two sp²-hybridized carbonyl carbons and the delocalization of the nitrogen lone pair. This rigidity projects the C4-methyl group pseudo-axially, creating a significant steric bias. One face of the ring is effectively shielded by this methyl group, while the opposite face remains open to nucleophilic attack. This steric differentiation is the fundamental principle enabling its use in asymmetric synthesis.

Synthesis and Physicochemical Properties

General Synthetic Pathway

The synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is conceptually straightforward, starting from the commercially available amino acid, D-alanine. The synthesis involves two key transformations: N-methylation followed by cyclization. The cyclization is typically achieved using a phosgene equivalent, such as triphosgene, which reacts with the N-methyl-D-alanine to form the cyclic N-carboxyanhydride. This process proceeds with retention of configuration at the alpha-carbon.

Figure 2: Generalized synthetic workflow for the preparation of the title compound from D-alanine.

Physicochemical and Spectroscopic Data

The compound is a white to off-white solid at room temperature and requires storage under anhydrous conditions to prevent hydrolysis of the activated dione ring.[7]

PropertyValueSource
CAS Number 91049-52-4[7]
Molecular Formula C₅H₇NO₃Calculated
Molecular Weight 129.11 g/mol Calculated
Appearance White to off-white solid[7]
Storage Conditions 2-8°C, Sealed, Away from moisture[7]
¹H NMR (CDCl₃, 400 MHz) δ ~4.2 (q, 1H), δ ~3.0 (s, 3H), δ ~1.6 (d, 3H)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ ~168 (C=O), δ ~150 (C=O), δ ~55 (C4), δ ~30 (N-CH₃), δ ~18 (C4-CH₃)Predicted[8]

Note: NMR data are predicted based on analogous structures and general chemical shift principles. Actual values may vary.

Application in Asymmetric Synthesis: Stereoselective Ring-Opening

Mechanism of Stereocontrol

The primary application of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is as a chiral electrophile in ring-opening reactions. The two carbonyl groups, particularly the C5 carbonyl, are highly activated towards nucleophilic attack. The stereochemical outcome of this attack is governed by steric hindrance.

Causality of Stereoselection:

  • Steric Shielding: The methyl group at the C4 position effectively blocks one face of the planar ring system.

  • Least-Hindered Trajectory: A nucleophile will preferentially approach the electrophilic C5 carbonyl from the face opposite to the C4-methyl group.

  • Stereocenter Formation: This trajectory results in the formation of a new N-acylated amino acid derivative where the configuration of the original C4 center has dictated the approach of the nucleophile, leading to a product with high diastereomeric excess.

cluster_reactant Steric Shielding cluster_product Ring-Opened Product R (4R)-Oxazolidinedione P N-Acyl-N-methyl-D-alanine Derivative R->P Ring Opening Me_shield C4-Methyl Group (Blocks Top Face) Nu Nucleophile (Nu⁻) Nu->R Attack from least-hindered (bottom) face at C5 carbonyl

Figure 3: Logical diagram illustrating the principle of sterically-directed nucleophilic attack.

Self-Validating Protocol: Stereoselective Synthesis of an N-Acyl-N-methyl-D-alanine Ester

This protocol describes the ring-opening of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione with a generic alcohol (R-OH) catalyzed by a non-nucleophilic base to yield a chiral ester. The protocol is designed to be self-validating, where successful execution inherently leads to a diastereo- and enantiomerically enriched product.

Materials:

  • (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq)

  • Anhydrous alcohol (e.g., Benzyl Alcohol, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • Action: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Causality (Expertise): The oxazolidinedione is moisture-sensitive. An inert atmosphere is critical to prevent premature hydrolysis, which would lead to N-methyl-D-alanine and compromise the yield.

  • Reagent Dissolution:

    • Action: To the flask, add (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq) and DMAP (0.1 eq). Via syringe, add anhydrous DCM to achieve a concentration of approximately 0.1 M. Stir until all solids dissolve.

    • Causality (Expertise): DCM is an excellent aprotic solvent that will not react with the electrophile. DMAP is a highly effective acylation catalyst that activates the carbonyl group towards nucleophilic attack by the alcohol without being strongly basic enough to cause epimerization at the C4 position.

  • Nucleophile Addition and Reaction:

    • Action: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous alcohol (1.1 eq) dropwise via syringe over 5 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

    • Causality (Expertise): Starting the reaction at 0 °C controls the initial exotherm and enhances selectivity. A slight excess of the alcohol ensures complete consumption of the limiting chiral starting material. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup (Quenching and Extraction):

    • Action: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Causality (Trustworthiness): The NH₄Cl wash removes the basic DMAP catalyst. The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to break emulsions and begins the drying process. This sequence ensures a clean separation and removes key impurities.

  • Drying and Concentration:

    • Action: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality (Trustworthiness): Complete removal of water is essential before purification to prevent product degradation on the silica gel.

  • Purification and Validation:

    • Action: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

    • Causality (Self-Validation): The purified product's structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity is validated by measuring the optical rotation and comparing it to literature values if available, or by analysis using chiral HPLC, which should show a single major peak, confirming high diastereomeric and enantiomeric excess.

Conclusion

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a highly valuable, yet specialized, chiral building block for asymmetric synthesis. Its utility stems from the fixed (R) stereocenter at the C4 position, which effectively directs nucleophilic attack to one face of the molecule. This mechanism provides a reliable and predictable method for synthesizing enantiomerically enriched N-methyl-α-amino acid derivatives. For researchers in drug discovery and development, this reagent offers a powerful and efficient strategy for constructing complex chiral molecules, reducing the reliance on tedious chiral separations and contributing to the streamlined development of single-enantiomer therapeutics.[3]

References

  • Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration.
  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Fragments of ¹H NMR spectra of... ResearchGate. Available at: [Link]

  • Fragments of 1 H NMR spectra of... ResearchGate. Available at: [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

Sources

Spectroscopic Data for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of interest in synthetic chemistry and drug development. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related molecules.

Introduction

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione belongs to the class of N-substituted oxazolidinediones, which are versatile chiral auxiliaries and building blocks in asymmetric synthesis. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous determination of its structure and stereochemistry. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing both predicted values and the experimental protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.17Quartet (q)1HCH -CH₃
~2.93Singlet (s)3HN-CH
~1.60Doublet (d)3HCH-CH

Interpretation and Causality:

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

  • The methine proton (CH-CH₃) is expected to resonate as a quartet around 4.17 ppm.[1] Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and two carbonyl groups. The quartet multiplicity arises from the coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

  • The N-methyl protons (N-CH₃) are predicted to appear as a sharp singlet at approximately 2.93 ppm.[1] The singlet nature indicates no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom and the two carbonyl groups.

  • The methyl protons at the C4 position (CH-CH₃) are expected to be a doublet around 1.60 ppm. This is due to coupling with the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Securely cap the tube and gently agitate until the sample is fully dissolved. The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. This step is critical for obtaining high-resolution spectra.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL CDCl3 with TMS prep1->prep2 acq1 Insert sample and lock prep2->acq1 acq2 Shim magnetic field acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and calibrate spectrum proc1->proc2 proc3 Integrate signals proc2->proc3 proc4 Assign peaks and interpret proc3->proc4

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168C =O (ester)
~150C =O (imide)
~55C H-CH₃
~25N-C H₃
~15CH-C H₃

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, one for each unique carbon atom.

  • The two carbonyl carbons are expected at the most downfield positions due to the strong deshielding effect of the double-bonded oxygen atoms. The ester carbonyl is typically found slightly more downfield than the imide carbonyl.

  • The methine carbon (CH-CH₃) is anticipated around 55 ppm, influenced by the adjacent oxygen and nitrogen atoms.

  • The N-methyl carbon (N-CH₃) is predicted to be in the range of 25 ppm.

  • The methyl carbon at the C4 position (CH-CH₃) will be the most upfield signal, expected around 15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.

  • Instrument Setup and Calibration:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Ensure a sufficient relaxation delay to allow for the typically longer T1 relaxation times of quaternary carbons, although none are present in this molecule.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS peak (δ 0.00 ppm).

Workflow for ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 20-50 mg of sample prep2 Dissolve in 0.6 mL CDCl3 with TMS prep1->prep2 acq1 Insert sample, lock, and shim prep2->acq1 acq2 Set proton-decoupled pulse sequence acq1->acq2 acq3 Acquire FID (increase scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and calibrate spectrum proc1->proc2 proc3 Assign peaks proc2->proc3

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1810StrongAsymmetric C=O stretch (imide)
~1740StrongSymmetric C=O stretch (ester)
~1370MediumC-N stretch
~1180StrongC-O stretch

Interpretation and Causality:

The IR spectrum of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is expected to be dominated by the strong absorptions of the two carbonyl groups.

  • Carbonyl (C=O) Stretching: Cyclic imides and anhydrides often show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. For this molecule, a strong band around 1810 cm⁻¹ for the asymmetric stretch and another strong band around 1740 cm⁻¹ for the symmetric (ester-like) stretch are predicted. The high frequency of these bands is characteristic of five-membered rings with two carbonyl groups.

  • C-N and C-O Stretching: A medium intensity band for the C-N stretch is expected around 1370 cm⁻¹, and a strong C-O stretching band is anticipated around 1180 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal, collect a background spectrum. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Apply pressure using the built-in clamp to maximize contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.

Workflow for ATR-FTIR Spectroscopy

G cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_cleanup Post-Analysis prep1 Clean ATR crystal prep2 Collect background spectrum prep1->prep2 ana1 Place sample on crystal prep2->ana1 ana2 Apply pressure ana1->ana2 ana3 Collect sample spectrum ana2->ana3 clean1 Clean ATR crystal ana3->clean1

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
129Molecular ion [M]⁺•
114[M - CH₃]⁺
86[M - C₂H₃O]⁺
72[M - C₂O₂N]⁺
57[C₃H₅O]⁺

Interpretation and Causality:

The molecular formula of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is C₅H₇NO₃, with a molecular weight of 129.11 g/mol .

  • Molecular Ion: The molecular ion peak ([M]⁺•) is expected at m/z 129.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for oxazolidinones include the loss of small, stable molecules or radicals.

    • Loss of a methyl radical (•CH₃) from the C4 position would result in a fragment at m/z 114.

    • Cleavage of the ring can lead to various fragment ions. For example, loss of a ketene fragment (CH₂=C=O) is a possibility.

    • Decarboxylation (loss of CO₂) is another common fragmentation pathway for related structures.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for EI-MS

G cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection intro1 Dissolve sample in volatile solvent intro2 Introduce into MS and vaporize intro1->intro2 intro3 Ionize with 70 eV electron beam intro2->intro3 ana1 Accelerate and separate ions by m/z intro3->ana1 ana2 Detect ions ana1->ana2 ana3 Generate mass spectrum ana2->ana3

Caption: Workflow for acquiring an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The predicted data, grounded in established spectroscopic principles and supported by data from closely related compounds, offers a reliable reference for researchers. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation in the fields of chemical synthesis and drug development.

References

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,4-dimethyl-1,3-oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from N-methylalanine. As key monomers in the synthesis of polypeptides and other advanced materials, the unambiguous structural characterization of NCAs is paramount. This document, intended for researchers, chemists, and drug development professionals, details the theoretical underpinnings for spectral prediction, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource for the characterization of this important class of heterocyclic compounds.

Introduction and Molecular Context

3,4-dimethyl-1,3-oxazolidine-2,5-dione is the N-carboxyanhydride (NCA) of N-methylalanine. NCAs are cyclic derivatives of amino acids and serve as highly reactive monomers for the ring-opening polymerization to form polypeptides. The purity and structural integrity of the NCA monomer are critical for controlling the polymerization process and the properties of the final polymer. ¹³C NMR spectroscopy is an indispensable tool for confirming the molecular structure, identifying all unique carbon environments, and assessing the purity of the synthesized monomer.

The five-membered heterocyclic ring contains two carbonyl groups and is susceptible to premature ring-opening if not handled correctly. Therefore, a robust analytical method is essential for quality control. This guide elucidates the ¹³C NMR spectrum of this specific molecule, providing a foundational method for its routine analysis.

Molecular Structure and Predicted Carbon Environments

The first step in any NMR analysis is to deconstruct the molecule to identify all chemically non-equivalent carbon atoms. For 3,4-dimethyl-1,3-oxazolidine-2,5-dione, there are five distinct carbon environments.

Figure 1: Molecular structure and unique carbon environments of 3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Rationale for Spectral Prediction

The chemical shift (δ) of each carbon is primarily influenced by its local electronic environment. Electronegative atoms like oxygen and nitrogen deshield the carbon nucleus, causing its signal to appear further downfield (higher ppm value). Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.

  • Carbonyl Carbons (C2, C5): The molecule contains two distinct carbonyl groups. The C2 carbon is part of an acid anhydride functional group, while the C5 carbon is part of an amide/carbamate group. Generally, carbonyl carbons in carboxylic acid derivatives resonate between 165-185 ppm.[1] Carbonyls in amino acids and peptides specifically appear in the 169-173 ppm range.[2] The C2 anhydride carbonyl is expected to be slightly more deshielded than the C5 amide carbonyl due to being bonded to two oxygen atoms.

  • Methine Carbon (C4): This carbon is an sp³-hybridized carbon bonded to the C5 carbonyl, the ring nitrogen (N3), a hydrogen, and a methyl group. Carbons bonded to electronegative atoms like nitrogen or oxygen (C-N, C-O) typically resonate in the 50-80 ppm range.[1][3] The combined electron-withdrawing effects of the adjacent nitrogen and carbonyl group will place this signal firmly in this region.

  • N-Methyl Carbon (N-CH₃): This methyl carbon is directly attached to the nitrogen atom. Its chemical shift is influenced by the electronegativity of the nitrogen. The typical range for carbons in an RCH₂NH₂ environment is 37-45 ppm.[1] We can expect the N-methyl carbon to appear in a similar, perhaps slightly upfield, region.

  • C4-Methyl Carbon (C4-CH₃): This is a standard sp³-hybridized methyl group. While typical alkane methyl groups appear at 10-15 ppm, this one is attached to C4, which is deshielded by adjacent heteroatoms.[1] This "beta" effect will shift the C4-CH₃ signal slightly downfield from a simple alkane.

Predicted Chemical Shift Summary

The predicted ¹³C NMR chemical shifts are summarized below. These values are estimates based on established chemical shift ranges and analysis of related structures. The exact values will vary slightly depending on the solvent and experimental conditions.[4]

Carbon AtomLabelChemical EnvironmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)
C2CarbonylAnhydride C=O169 – 172
C5CarbonylAmide C=O167 – 170
C4MethineH-C -(N)-(C=O)58 – 65
N-CH₃MethylN-C H₃30 – 35
C4-CH₃MethylC-C H₃15 – 20

Table 1: Predicted ¹³C NMR chemical shifts for 3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-quality, reproducible ¹³C NMR spectrum. The choices within the protocol are deliberate to ensure data integrity.

Workflow Overview

Figure 2: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: The choice of solvent is critical. It must dissolve the analyte without reacting with it and its signals should not overlap with analyte signals. Chloroform-d (CDCl₃) is an excellent first choice due to its relatively non-polar nature and common use for small organic molecules.[4] Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm reference point.[3]
  • Protocol:
  • Accurately weigh 20-30 mg of 3,4-dimethyl-1,3-oxazolidine-2,5-dione into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
  • Gently vortex the vial until the sample is fully dissolved.
  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameter Setup:

  • Rationale: A standard proton-decoupled ¹³C experiment is sufficient for structural confirmation. This technique decouples the protons from the carbons, resulting in a spectrum of sharp singlets, simplifying interpretation. A sufficient relaxation delay (D1) is crucial, especially for quaternary carbons (though none are present here, C2 and C5 are non-protonated) which have longer relaxation times. Inadequate delay can lead to signal attenuation and incorrect quantitative analysis.[3]
  • Instrument: 400 MHz (or higher) NMR Spectrometer.
  • Parameters:
  • Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on Bruker systems).
  • Solvent: CDCl₃ (lock signal).
  • Spectral Width (SW): ~240 ppm (0-240 ppm).
  • Transmitter Frequency Offset (O1P): Centered at ~120 ppm.
  • Acquisition Time (AQ): 1.0 - 1.5 seconds.
  • Relaxation Delay (D1): 2.0 seconds.
  • Pulse Angle: 30-45 degrees (to allow for faster pulsing).
  • Number of Scans (NS): 128 - 1024 (adjust based on sample concentration to achieve adequate signal-to-noise).
  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Rationale: Standard processing converts the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum we interpret.
  • Protocol:
  • Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT) on the FID.
  • Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.
  • Apply a baseline correction to ensure the baseline is flat.
  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm. The CDCl₃ solvent peak should appear as a triplet centered at ~77.16 ppm.[4]
  • Identify and label the peak positions (chemical shifts) for the five signals corresponding to the analyte.

Interpreting the Results

The processed spectrum should display five distinct singlets. The assignment is made by comparing the observed chemical shifts to the predicted values in Table 1.

  • The two downfield signals between 165-175 ppm will correspond to the carbonyl carbons C2 and C5 .

  • The signal in the 58-65 ppm region will be the methine carbon, C4 .

  • The signal between 30-35 ppm is assigned to the N-CH₃ carbon.

  • The most upfield signal, typically between 15-20 ppm , corresponds to the C4-CH₃ carbon.

A key feature to note is the relative intensity of the peaks. In a standard proton-decoupled ¹³C experiment, peak intensities are not reliably proportional to the number of carbons. The non-protonated carbonyl carbons (C2, C5) may appear weaker than the protonated carbons due to a less efficient Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[3]

Conclusion

The ¹³C NMR analysis of 3,4-dimethyl-1,3-oxazolidine-2,5-dione is a straightforward yet powerful method for its structural verification. By understanding the influence of the local chemical environment on carbon chemical shifts, a predictive spectrum can be generated, which aligns closely with experimental data. The protocol detailed herein provides a robust and reliable method for acquiring high-quality spectra, ensuring confidence in the identity and purity of this critical polymerization monomer. This guide serves as a foundational document for researchers and scientists working with N-carboxyanhydrides, promoting scientific integrity through method transparency and validated protocols.

References

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Ogoshi, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

physical and chemical properties of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione , a chiral heterocyclic compound, holds significant value in synthetic organic chemistry and drug development. More systematically named (4R)-N-methyl-alanine-N-carboxyanhydride ((R)-N-Me-Ala-NCA) , this molecule serves as a key building block for the introduction of N-methylated amino acid residues into peptides and other complex molecules. Its unique structural features and reactivity profile make it a valuable tool for medicinal chemists seeking to enhance the pharmacological properties of peptide-based therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications.

Core Molecular Attributes

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a five-membered heterocyclic ring system containing two carbonyl groups, an oxygen atom, and a nitrogen atom. The chirality at the C4 position, which is of the (R)-configuration, is a defining feature of this molecule, making it a crucial reagent in asymmetric synthesis.

PropertyValueSource
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol
CAS Number 91049-52-4
Appearance White to off-white solid
Storage 2-8°C, sealed storage, away from moisture

Physicochemical Properties

The physicochemical properties of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione are critical for its handling, storage, and application in chemical reactions.

PropertyValueNotesSource
Melting Point 92 °CData for the (S)-enantiomer, (S)-4-Methyloxazolidine-2,5-dione. The melting point of the (R)-enantiomer is expected to be identical.[1]
Boiling Point Not availableDecomposes upon heating.
Solubility DMSO (Very Slightly, Heated)Soluble in many common organic solvents such as dichloromethane and ethyl acetate.[1]
Optical Activity [α]²⁵/D +5.13° (c=6.4, dioxane)Data for the (S)-enantiomer. The (R)-enantiomer will have the same magnitude of rotation but the opposite sign.[1]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the C4-methyl group, a quartet for the C4-proton, and a singlet for the N-methyl group. The specific chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the two carbonyl carbons (C2 and C5), the C4 carbon, the C4-methyl carbon, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups of the anhydride functionality, typically in the region of 1750-1850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (129.11 g/mol ). Fragmentation patterns will be consistent with the oxazolidine-2,5-dione structure.

Synthesis and Chemical Reactivity

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is synthesized from the corresponding N-methylated amino acid, (R)-N-methylalanine. The synthesis of N-carboxyanhydrides (NCAs) is a well-established area of chemistry, with the "Leuchs method" being one of the historical approaches.[2][3] Modern methods often employ phosgene or its safer equivalents like diphosgene or triphosgene.[2][4]

A general and scalable method for the synthesis of α-amino acid N-carboxyanhydrides involves the reaction of the amino acid with a phosgene source in an appropriate solvent.[4] Purification is crucial to remove any residual starting materials or byproducts, as these can interfere with subsequent polymerization or coupling reactions.[4]

dot

Synthesis_of_R_N_Me_Ala_NCA R_N_Me_Ala (R)-N-methylalanine Reaction Cyclization R_N_Me_Ala->Reaction Phosgene_Source Phosgene or equivalent (e.g., triphosgene) Phosgene_Source->Reaction Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->Reaction R_N_Me_Ala_NCA (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione Byproducts HCl Reaction->R_N_Me_Ala_NCA Reaction->Byproducts

Caption: General synthetic scheme for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

The reactivity of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is dominated by the electrophilic nature of the two carbonyl carbons. It readily reacts with nucleophiles, leading to ring-opening. This reactivity is the basis for its primary application in peptide synthesis, where the nucleophile is the amino group of another amino acid or peptide.

Applications in Drug Development and Research

The primary application of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is in the synthesis of N-methylated peptides. N-methylation of the peptide backbone is a common strategy in medicinal chemistry to:

  • Increase proteolytic stability: The presence of the N-methyl group hinders the action of proteases, prolonging the in vivo half-life of the peptide.

  • Enhance membrane permeability: N-methylation can improve the lipophilicity of a peptide, facilitating its passage through cell membranes.

  • Modulate conformation: The steric bulk of the methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to a more favorable binding affinity for a biological target.

The use of enantiomerically pure (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione ensures the stereochemical integrity of the final peptide product, which is critical for its biological activity.

dot

Applications_Workflow cluster_synthesis Peptide Synthesis cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome R_NCA (4R)-3,4-dimethyl-1,3- oxazolidine-2,5-dione Coupling Coupling Reaction R_NCA->Coupling Peptide_Chain Growing Peptide Chain (with free N-terminus) Peptide_Chain->Coupling N_Me_Peptide N-methylated Peptide Coupling->N_Me_Peptide Stability Increased Proteolytic Stability N_Me_Peptide->Stability Permeability Enhanced Membrane Permeability N_Me_Peptide->Permeability Conformation Conformational Constraint N_Me_Peptide->Conformation Drug_Candidate Improved Drug Candidate Stability->Drug_Candidate Permeability->Drug_Candidate Conformation->Drug_Candidate

Caption: Workflow of utilizing (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in drug development.

Safety and Handling

While a specific safety data sheet for the (4R)-isomer is not widely available, information for the analogous (S)-isomer and related oxazolidinediones indicates that these compounds should be handled with care. They may cause skin, eye, and respiratory irritation.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a valuable and highly specialized chiral building block for the synthesis of N-methylated peptides. Its ability to introduce N-methylated (R)-alanine residues with stereochemical control is of great importance in the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physical, chemical, and safety properties is essential for its effective and safe use in the research and development of novel therapeutics.

References

  • Leuchs, H. Ueber die Glycin-carbonsäure. Ber. Dtsch. Chem. Ges.1906, 39, 857–861.
  • Semple, J. E.; Sullivan, B.; Sill, K. N. Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Org. Process Res. Dev.2016, 20, 1544–1550.
  • Kricheldorf, H. R. α-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag, 1987.
  • (S)-4-Methyloxazolidine-2,5-dione Safety Data Sheet. PubChem. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategies for the Cleavage of the (4R)-3,4-Dimethyl-1,3-oxazolidine-2,5-dione Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the Oxazolidinone Auxiliary in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and agrochemicals. Chiral auxiliaries remain a robust and reliable tool for introducing stereocenters with high fidelity.[1][2] The (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a derivative of D-alanine, belongs to the broader class of oxazolidinone auxiliaries. These structures are attached to a prochiral substrate, typically via an N-acyl linkage, to direct subsequent transformations with high diastereoselectivity.[2][3]

The power of this methodology lies not only in the predictable stereochemical control exerted by the auxiliary but also in its efficient removal post-transformation. The cleavage step is critical, as it must proceed without compromising the newly formed stereocenter and ideally allow for the recovery and recycling of the valuable auxiliary. This guide provides a detailed overview of the primary methods for cleaving the N-acyl bond of the (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione auxiliary, offering insights into the mechanistic underpinnings and practical protocols for laboratory execution.

cluster_workflow General Workflow A Prochiral Carboxylic Acid C N-Acyl Oxazolidinone (Substrate-Auxiliary Adduct) A->C Acylation B (4R)-3,4-dimethyl-1,3- oxazolidine-2,5-dione B->C D Diastereoselective Transformation (e.g., Alkylation, Aldol) C->D E Diastereomerically Enriched Product D->E F Auxiliary Cleavage E->F G Enantiomerically Enriched Product (Acid, Ester, Amide, Alcohol) F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis is one of the most common methods for removing the auxiliary, yielding the corresponding carboxylic acid. The choice of hydrolytic agent is crucial for ensuring high yields and preventing racemization.

Mechanism of Lithium Hydroperoxide (LiOOH) Mediated Hydrolysis

The use of lithium hydroperoxide, typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a mild and highly effective method for cleaving N-acyl oxazolidinones.[4] The hydroperoxide anion (OOH⁻) is a potent nucleophile that selectively attacks the exocyclic acyl carbonyl group over the more sterically hindered endocyclic carbamate carbonyl.[4] This regioselectivity is a key advantage of the method. The resulting tetrahedral intermediate collapses, releasing the desired carboxylate and the intact chiral auxiliary.

It is critical to note that this reaction can evolve oxygen gas.[5][6] This occurs because the initially formed peracid intermediate can be rapidly reduced by excess hydrogen peroxide in the reaction mixture.[5][6] This presents a significant safety hazard, especially at scale, due to the potential for pressurization and the creation of a flammable oxygen-rich atmosphere in the presence of organic solvents.[5] Careful temperature control and adequate venting are essential.

cluster_hydrolysis Mechanism: LiOOH Hydrolysis Start N-Acyl Oxazolidinone Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack by OOH⁻ Reagent LiOOH (from LiOH + H₂O₂) Reagent->Intermediate Products Carboxylate + Recovered Auxiliary Intermediate->Products Collapse Safety O₂ Evolution (Safety Hazard) Intermediate->Safety Side Reaction

Caption: Simplified mechanism of LiOOH-mediated auxiliary cleavage.

Protocol: Hydrolysis with LiOH/H₂O₂

Materials:

  • N-Acyl-(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione substrate

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Lithium hydroxide (LiOH), anhydrous or monohydrate

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C (ice bath).

  • To the stirred solution, add aqueous hydrogen peroxide (4.0 equiv).

  • Add solid lithium hydroxide (2.0 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C to decompose excess peroxide.

  • Remove the THF under reduced pressure.

  • The remaining aqueous layer is extracted with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x) to isolate the carboxylic acid product.

  • Combine the organic extracts containing the product, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Alternative Cleavage Methodologies

While hydrolysis is common, other transformations may be desired to directly yield esters, amides, or alcohols, avoiding additional synthetic steps.

Transesterification to Esters

Direct conversion to esters can be achieved via transesterification, often promoted by Lewis acids.[7] This method is advantageous as it is typically mild, preventing epimerization of sensitive stereocenters.[7] Various Lewis acids such as Yb(OTf)₃, Y(OTf)₃, and MgBr₂ have been shown to be effective catalysts.[8][9]

Protocol: Lewis Acid-Catalyzed Methanolysis

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol.

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution.[9]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude methyl ester.

Aminolysis to Amides

Amides can be synthesized directly through aminolysis. This reaction can be sluggish but is often catalyzed by Group IV metals like titanium or zirconium complexes.[10][11]

Protocol: Zirconium-Catalyzed Aminolysis

  • In an inert atmosphere glovebox or using Schlenk techniques, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

  • Add the desired primary or secondary amine (1.1-1.5 equiv).

  • Add the catalyst, such as Cp₂ZrCl₂ (10 mol%).

  • Stir the reaction at room temperature until completion.

  • Upon completion, the reaction mixture can be filtered through a short plug of silica gel and concentrated. Further purification by column chromatography may be necessary.

Reductive Cleavage to Alcohols

For direct conversion to the corresponding primary alcohol, reductive cleavage is the method of choice. Strong hydride reagents are required to reduce the acyl group.

Protocol: Reductive Cleavage with Lithium Borohydride (LiBH₄)

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of lithium borohydride (2.0-3.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until complete.

  • Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of 1 M NaOH.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the alcohol product.

Summary of Cleavage Methods

The selection of a cleavage method is dictated by the desired final product and the functional groups present in the molecule.

Method Reagents Product Key Advantages Key Considerations
Hydrolysis LiOH / H₂O₂Carboxylic AcidMild conditions, high yields.Safety risk : O₂ evolution.[5] Requires careful quenching.
Transesterification Alcohol, Lewis Acid (e.g., Yb(OTf)₃)EsterMild, catalytic, avoids extra steps.[9]Requires anhydrous conditions; catalyst selection may be substrate-dependent.
Aminolysis Amine, Catalyst (e.g., Cp₂ZrCl₂)AmideDirect conversion to amides.[10]May require inert atmosphere; can be slow for hindered amines.
Reductive Cleavage LiBH₄, LiAlH₄AlcoholDirect conversion to primary alcohols.Requires strong, moisture-sensitive reagents and careful quenching.

Conclusion

The (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a valuable chiral auxiliary, and its utility is greatly enhanced by the variety of reliable methods available for its cleavage. The classic LiOH/H₂O₂ hydrolysis remains a gold standard for accessing carboxylic acids, provided appropriate safety measures are implemented to manage oxygen evolution. For direct access to other important functional groups like esters, amides, and alcohols, Lewis acid-catalyzed transesterification, metal-catalyzed aminolysis, and reductive cleavage offer efficient, atom-economical alternatives. A thorough understanding of the mechanisms, protocols, and limitations of each method allows the research scientist to strategically integrate this powerful auxiliary into complex synthetic campaigns.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • ResearchGate. (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine.
  • ARKAT USA, Inc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255.
  • Ma, S., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1461–1471.
  • Uenishi, J., et al. (1998). Group IV-Metal-Catalyzed Aminolysis of N-Acyl-2-oxazolidinones: Applications to the Chemoselective and Enantioselective Carbonylation of Primary Alkylamines. The Journal of Organic Chemistry, 63(8), 2481–2487.
  • Orita, A., et al. (2001). Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions. Tetrahedron, 57(43), 8959-8965.
  • Ochiai, M., et al. (1979). Reductive cleavage of oxazolidine compounds. U.S.
  • Ager, D. J., et al. (1997). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Tetrahedron: Asymmetry, 8(20), 3327-3354.
  • Uenishi, J., et al. (1997). Group IV-Metal-Catalyzed Aminolysis of N-Acyl-2-oxazolidinones. Tetrahedron Letters, 38(19), 3419-3422.
  • Gustafsson, T., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Organic Letters, 20(18), 5728–5731.
  • Sharat, O. A., et al. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 48(1), 25-28.
  • Smith, I. T., et al. (2019). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 84(1), 359–369.
  • Kundu, G., et al. (2017). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 56(14), 8272–8284.
  • Hutchinson, D. K. (2003). Oxazolidinone antibacterial agents: a critical review. Current Medicinal Chemistry, 2(3), 255-266.
  • Smith, I. T., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 84(1), 359-369.
  • ResearchGate. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.
  • Sivets, G. G. (2020). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Journal of Chemistry, 4(2).
  • YouTube. (2021). Aminolysis of Acid Derivatives.
  • CoLab. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
  • PubChem. (n.d.). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides.
  • National Institutes of Health. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • YouTube. (2020). Acid-catalyzed transesterification.
  • PubMed. (n.d.). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis.
  • PubChem. (n.d.). 3,4-Dimethyl-1,3-oxazolidine-2,5-dione.
  • PubChem. (n.d.). Oxazolidine-2,5-dione.
  • J&K Scientific. (n.d.). 4,4-Dimethyl-1,3-oxazolidin-2-one, 97%.

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Temperature Effects on Selectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with stereoselectivity in their reactions. Here, we address common questions and troubleshooting scenarios related to the critical role of temperature in controlling enantiomeric and diastereomeric outcomes. Our approach is rooted in explaining the fundamental principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Thermodynamic Basis

This section covers the core principles governing the relationship between temperature and selectivity.

Q1: Why does lowering the reaction temperature typically increase enantioselectivity?

Answer: The relationship between enantioselectivity and temperature is governed by the principles of chemical kinetics and thermodynamics. Enantioselectivity arises because the chiral catalyst or reagent creates two different diastereomeric transition states for the formation of the two enantiomers (let's call them R and S). These transition states have different energies.

The enantiomeric excess (e.e.) is a function of the relative rates of formation of the two enantiomers (k_R vs. k_S), which in turn depends on the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing pathways.

The fundamental relationship is described by the Eyring equation.[1][2] The ratio of the rate constants is exponentially dependent on this energy difference and inversely dependent on temperature (T):

ln(k_R / k_S) = -ΔΔG‡ / RT

where:

  • ΔΔG‡ = ΔG‡(R) - ΔG‡(S), the difference in activation energy between the two pathways.

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

As the temperature (T) decreases, the 1/T term becomes larger. This amplifies the effect of the inherent energy difference (ΔΔG‡), leading to a greater difference between the two reaction rates (k_R and k_S) and, consequently, a higher enantioselectivity.[3] Even small differences in activation energy can lead to significant improvements in selectivity at lower temperatures.[3]

Visualizing the Energetics

The diagram below illustrates the two competing reaction pathways. The difference in the height of the energy barriers (ΔΔG‡) is the source of selectivity.

G cluster_0 start Reactants p1 start->p1 ts_S TS-S (Lower Energy) p4 ts_S->p4 ts_R TS-R (Higher Energy) p5 ts_R->p5 prod_S S-Product prod_R R-Product p1->ts_S ΔG‡(S) p1->ts_R ΔG‡(R) p2 p3 p4->prod_S p5->prod_R axis_y_start axis_y_end axis_y_start->axis_y_end  Free Energy (G) e1 e2 e1->e2 ΔΔG‡

Caption: Reaction coordinate diagram showing ΔΔG‡.

Q2: How much can I expect the enantioselectivity to improve with temperature?

Answer: The degree of improvement is directly related to the magnitude of ΔΔG‡. The table below provides a theoretical calculation of the product ratio (and corresponding e.e.) at different temperatures for various ΔΔG‡ values.

ΔΔG‡ (kcal/mol)Product Ratio (k₁/k₂) at 25 °C (298 K)e.e. at 25 °CProduct Ratio (k₁/k₂) at -78 °C (195 K)e.e. at -78 °C
0.52.3 : 139%3.8 : 158%
1.05.5 : 169%14.2 : 187%
1.513.5 : 186%53.5 : 196%
2.033.1 : 194%202 : 1>99%
3.0201 : 1>99%2880 : 1>99%

Data derived from the relationship k₁/k₂ = exp(-ΔΔG‡/RT) and e.e. = (|k₁-k₂| / |k₁+k₂|) * 100%. This table clearly demonstrates that reactions with a smaller intrinsic energy difference (ΔΔG‡) benefit most dramatically from reduced temperatures.[3]

Q3: Are there situations where lowering the temperature does NOT improve selectivity, or even makes it worse?

Answer: Yes, this is a critical point and a common source of confusion. Several scenarios can lead to this counterintuitive outcome:

  • Entropy-Controlled Selectivity: The Gibbs free energy difference is composed of enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions: ΔΔG‡ = ΔΔH‡ - TΔΔS‡. If the selectivity is primarily driven by entropy (i.e., the TΔΔS‡ term is dominant and favorable), lowering the temperature will diminish this contribution, reducing ΔΔG‡ and thus lowering the e.e. This can even lead to a reversal of enantioselectivity if the enthalpic and entropic terms favor opposite enantiomers.[4]

  • Change in Reaction Mechanism: The reaction may proceed through different mechanistic pathways at different temperatures. For example, a highly selective catalytic pathway might dominate at room temperature, but a non-selective background reaction could become kinetically competitive at very low temperatures if it has a lower activation energy.[5][6]

  • Catalyst Aggregation or Deactivation: At low temperatures, the catalyst or reagents may aggregate or precipitate from the solution. This changes the nature of the active catalytic species, often leading to a less-defined chiral environment and lower selectivity.[4]

  • Isoenantioselective Temperature (T_iso): In cases where ΔΔH‡ and ΔΔS‡ have the same sign, there exists a temperature at which ΔΔG‡ = 0, resulting in no selectivity (a racemic product). This is the isoenantioselective temperature. Operating above or below this temperature will favor opposite enantiomers.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Problem 1: "I lowered the temperature of my reaction from 25 °C to -40 °C, but the e.e. dropped from 80% to 50%. What's happening?"

This is a classic troubleshooting scenario that points to several potential root causes. Your systematic approach should be to isolate the variable that has changed.

Troubleshooting Workflow

G A Low e.e. at Lower Temperature B Is the catalyst/reagents fully dissolved at the lower temperature? A->B C Yes B->C   D No B->D   F Run a control experiment: Non-catalyzed reaction at low temp. C->F E Change solvent to one with a lower freezing point or better solubility profile. D->E G Is the background reaction significant? F->G H Yes G->H   I No G->I   J Background reaction is competitive. Increase catalyst loading or use a more active catalyst. H->J K Consider complex temperature effects. Perform an Eyring plot analysis (See Protocol 2). I->K L Is ΔΔS‡ the dominant term? K->L M Yes L->M   N No L->N   O Entropy-controlled selectivity. Higher temperatures may be required. M->O P Mechanism may change with temp. Investigate with kinetic studies. N->P

Sources

Technical Support Center: Purification Strategies for N-Methylated α-Amino Acids Derived from (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of N-methylated α-amino acids synthesized using the (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione chiral auxiliary. Our focus is on delivering practical, field-proven insights grounded in robust scientific principles to help you navigate the common challenges encountered during the post-synthesis workup and purification phases.

Introduction: The Challenge of Purification

The use of chiral auxiliaries like (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a powerful strategy for the asymmetric synthesis of N-methylated α-amino acids, which are crucial components in modern peptide-based therapeutics for enhancing properties like enzymatic stability and oral bioavailability.[1][2] The critical step following the alkylation of the auxiliary is its efficient removal and the subsequent purification of the desired N-methylated amino acid from the cleaved auxiliary, unreacted starting materials, and other side products. This guide is structured to address the most common issues at this crucial interface of reaction workup and product isolation.

Overall Purification Workflow

The journey from the crude reaction mixture to the final, highly pure N-methylated amino acid typically involves two main stages: cleavage of the chiral auxiliary and purification of the target molecule. The following workflow provides a high-level overview of this process.

start Crude Reaction Mixture (Post-Alkylation) cleavage Step 1: Auxiliary Cleavage (Hydrolysis) start->cleavage extraction Aqueous Workup / Liquid-Liquid Extraction cleavage->extraction purification Step 2: Purification extraction->purification chromatography Chromatography purification->chromatography High Polarity / Non-crystalline crystallization Crystallization purification->crystallization Moderate Polarity / Crystalline analysis Step 3: Purity Analysis (HPLC, NMR) chromatography->analysis crystallization->analysis product Pure N-Methylated Amino Acid analysis->product

Caption: General workflow for product purification.

Part 1: Troubleshooting Auxiliary Cleavage (Hydrolysis)

The complete and clean removal of the (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione auxiliary is the most critical step for obtaining a high yield of your target compound. Incomplete or harsh cleavage conditions can lead to complex mixtures and potential racemization.

FAQ 1: My hydrolysis reaction is sluggish or incomplete. How can I improve the cleavage efficiency?

Answer: Incomplete hydrolysis is a common issue that typically points to suboptimal reaction conditions or insufficient monitoring. The oxazolidinone ring requires energy to break open, and the reaction kinetics can be influenced by several factors.

Causality & Troubleshooting Steps:

  • Choice of Hydrolysis Method: The stability of the oxazolidinone necessitates either acidic, basic, or reductive cleavage. Acid-catalyzed hydrolysis is a common and effective method.

  • Reaction Monitoring: Do not rely on prescribed reaction times alone. The progress of the cleavage should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction is indicated by the complete disappearance of the starting material spot/peak.

  • Temperature and Concentration: If the reaction is slow at room temperature, gently heating the mixture (e.g., to 40-50°C) can significantly increase the rate. Ensure that the concentration of your acid or base catalyst is sufficient. For acidic hydrolysis, a common starting point is 1-3 M aqueous HCl.

  • Solvent Miscibility: Ensure your reaction solvent allows for adequate mixing of both the organic substrate and the aqueous hydrolyzing agent. Using a co-solvent like tetrahydrofuran (THF) or dioxane with aqueous acid can create a homogenous solution, enhancing reaction rates.

Experimental Protocol 1: Standard Acidic Hydrolysis

This protocol is a robust starting point for cleaving the auxiliary under acidic conditions.

  • Dissolution: Dissolve the crude product from the alkylation step in a suitable organic solvent like THF or ethyl acetate (EtOAc).

  • Acidification: Add an equal volume of 3 M aqueous hydrochloric acid (HCl) to the solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or elevate the temperature to 40°C.

  • Monitoring: After 2 hours, take a small aliquot from the organic layer, quench it with a sodium bicarbonate solution, extract with EtOAc, and spot on a TLC plate against a reference of the starting material. Analyze via HPLC if available.

  • Completion: Continue stirring and monitoring every 1-2 hours until the starting material is no longer detectable. A typical reaction time is 4-12 hours.

  • Workup: Once complete, separate the aqueous and organic layers. The desired N-methylated amino acid, now protonated, will predominantly be in the aqueous layer. Wash the organic layer with fresh 1 M HCl to recover any remaining product. The cleaved chiral auxiliary will be in the organic layer and can be discarded or recovered.

FAQ 2: I am concerned about racemization of my product. What are the best practices to maintain chiral integrity?

Answer: Maintaining the stereochemical purity of your α-amino acid is paramount. Racemization, or epimerization, at the α-carbon can occur under harsh conditions, particularly strong base and high temperatures.

Causality & Best Practices:

  • Mechanism of Epimerization: The α-proton of an amino acid ester or related derivative is acidic. Strong bases can deprotonate this position, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization.

  • Avoid Strong Bases: Whenever possible, avoid using strong bases like sodium hydroxide or potassium hydroxide for extended periods, especially with heat. While basic hydrolysis is possible, it carries a higher risk of epimerization compared to acidic methods.[3]

  • Milder Reagents: For sensitive substrates, consider milder cleavage methods. Reductive cleavage using agents like lithium borohydride or catalytic hydrogenation can sometimes cleave the auxiliary under neutral conditions, though this may affect other functional groups in your molecule.[4]

  • Temperature Control: Regardless of the method, avoid excessive heat. Most hydrolysis reactions can be driven to completion at or slightly above room temperature without compromising chiral integrity. Procedures that do not require chromatographic purification often rely on carefully controlled, mild conditions to prevent side reactions.[5]

Part 2: Purification Strategies: Chromatography vs. Crystallization

Once the auxiliary is cleaved, the next step is to isolate the N-methylated amino acid from the hydrolyzed auxiliary fragments and other impurities. The choice between chromatography and crystallization depends largely on the physical properties of your product.

start Crude Product (Post-Hydrolysis & Workup) is_solid Is the product a solid? start->is_solid is_soluble Can a suitable crystallization solvent be found? is_solid->is_soluble Yes chromatography Purify by Silica Gel Chromatography is_solid->chromatography No (Oil) is_soluble->chromatography No crystallization Purify by Crystallization is_soluble->crystallization Yes final_product Pure Product chromatography->final_product crystallization->final_product

Caption: Decision tree for purification strategy.

Chromatography Troubleshooting

Flash column chromatography on silica gel is a versatile method for purifying N-methylated amino acids, which are often polar compounds.[6][7]

FAQ 3: I'm having trouble separating my product from impurities on a silica column. What solvent system should I use?

Answer: The key to good separation is selecting a solvent system that provides a differential affinity for your product and impurities to the silica stationary phase.

Systematic Approach to Solvent Selection:

  • Analyze Polarity: N-methylated amino acids are zwitterionic at neutral pH but are typically handled as their ester or with protecting groups during chromatography. They are generally polar. The cleaved auxiliary is less polar.

  • TLC Analysis: Use TLC to test various solvent systems. A good system will give your product an Rf value between 0.2 and 0.4 and show clear separation from other spots.

  • Recommended Starting Points:

    • For protected amino acids/esters: Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If the product doesn't move, switch to a more polar system like Dichloromethane (DCM)/Methanol.

    • For free amino acids: A gradient of DCM to 5-10% Methanol in DCM is often effective. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape for acidic compounds by suppressing deprotonation and reducing tailing on the silica.

Troubleshooting Common Chromatography Issues
IssueProbable Cause(s)Recommended Solution(s)
Co-elution of Product and Impurity Improper solvent system (polarity is too high or too low).Test different solvent systems on TLC. Try incorporating a third solvent (e.g., adding a small amount of acetone to a DCM/MeOH mixture) to alter selectivity.
Product Streaking/Tailing on Column Product is too polar for the solvent system; interaction with acidic silica sites.Increase the polarity of the mobile phase gradually. Add a modifier like 0.5% acetic acid or triethylamine to the eluent to cap active silica sites and improve peak shape.
Low Product Recovery Product is irreversibly adsorbed onto the silica gel.Pre-treat the crude sample by loading it onto a small amount of silica (dry loading) instead of dissolving it in a strong solvent. Use a more polar eluent to wash the column at the end of the run.
Crystallization Troubleshooting

Crystallization is an excellent and scalable purification method if your N-methylated amino acid is a stable solid.[8] It relies on the principle of differential solubility of the product and impurities in a given solvent system at varying temperatures.

FAQ 4: My product "oils out" or forms a precipitate instead of crystals. What can I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the solute to separate as a liquid phase instead of forming an ordered crystal lattice. This is a common problem that can be solved by carefully controlling the crystallization conditions.

Strategies to Promote Crystal Growth:

  • Slow Down the Process: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help.

  • Optimize the Solvent System: The ideal crystallization solvent is one in which your product is soluble when hot but sparingly soluble when cold. Often, a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is required. Dissolve the compound in a minimum of the "good" solvent (hot) and slowly add the "poor" solvent until turbidity persists, then add a drop of the good solvent to clarify and allow to cool.[9]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure crystal, add a tiny speck to the supersaturated solution to act as a template for crystal growth.

  • Control Impurities: Some impurities can inhibit crystallization. If the crude product is very impure, it may be necessary to first run it through a quick silica plug (a short, wide column) to remove baseline impurities before attempting crystallization.[8]

Part 3: Final Purity Assessment

After purification, it is essential to confirm the identity, purity, and chiral integrity of your N-methylated amino acid.

FAQ 5: How can I definitively confirm that the chiral auxiliary has been removed and my product is pure?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the gold standard for final product analysis.

  • ¹H NMR Spectroscopy: This technique is excellent for structural confirmation. The signals corresponding to the protons of the (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione auxiliary (specifically the two methyl singlets) should be completely absent in the spectrum of your final product. You should clearly see the characteristic N-methyl singlet (around 2.5-3.0 ppm) and the α-proton of your amino acid.

  • Reverse-Phase HPLC (RP-HPLC): HPLC is the best method for quantitative purity assessment.[10][11] A standard method involves a C18 column with a mobile phase gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA) added to both phases to ensure sharp peaks. A pure compound should yield a single major peak. Purity is typically reported as the area percentage of the main peak.

References

  • Kubik, G., Ward, W., & Der, A. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(33), 21753–21763. Available from: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available from: [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Australian Journal of Chemistry, 53(6), 425-431. Available from: [Link]

  • Kubik, G., Ward, W., & Der, A. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. Available from: [Link]

  • El-Molla, M. M. (2018). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Available from: [Link]

  • Ishino, Y., & Ohtsuka, F. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. Available from: [Link]

  • Pathak, T. P., & Miller, M. J. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(12), 7948-7957. Available from: [Link]

  • Incorporation of an N-methyl Amino Acid into a Template Peptide Alters Anisotropy in the Crystal Growth of Gold Nanoparticles Synthesized by the Peptide Template Method. (2018). Bentham Science Publishers. Available from: [Link]

  • Aurelio, L. (2002). Synthesis of N-Alkyl Amino Acids. Monash University. Available from: [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Available from: [Link]

  • Shieh, W.-C., et al. (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Available from: [Link]

  • Soloshonok, V. A., & Ueki, H. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. Available from: [Link]

  • Di Gioia, M. L., et al. (2001). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Available from: [Link]

  • Phatak, A. P., & Chaturvedi, A. K. (1998). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. Available from: [Link]

  • chemmasters.online. (2018, February 16). asymmetric induction-chiral auxiliary. YouTube. Available from: [Link]

  • Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available from: [Link]

  • Gonzalez, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. PubChem Compound Database. Available from: [Link]

  • Agami, C., et al. (1993). Diastereoselective iodocyclization of O-alkenyl imidates derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one. A new route to enantiomerically pure amino diols. Tetrahedron: Asymmetry, 4(10), 2069-2072. Available from: [Link]

Sources

Validation & Comparative

A Technical Guide to Chiral Auxiliaries: The Established Evans' Auxiliaries versus the Enigmatic (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone of this field. Among the most celebrated and extensively utilized are the oxazolidinone-based auxiliaries developed by David A. Evans.[1] This guide provides an in-depth comparison of the well-established Evans' chiral auxiliaries with the lesser-known, commercially available (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. While Evans' auxiliaries boast a wealth of supporting experimental data and a deeply understood mechanism of action, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione remains largely uncharacterized in the peer-reviewed literature, presenting both a potential opportunity and a significant knowledge gap for researchers.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is to introduce a chiral element to an achiral substrate, thereby creating a diastereomeric intermediate. This allows for a subsequent diastereoselective reaction, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter with a high degree of control. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2] This strategy has been instrumental in the synthesis of numerous complex molecules, including natural products and pharmaceutical agents.

The Gold Standard: Evans' Chiral Auxiliaries

Evans' chiral auxiliaries are typically N-acyloxazolidinones derived from readily available amino alcohols.[3] The most common examples are derived from valine and phenylalanine. These auxiliaries have proven to be exceptionally effective in a wide range of asymmetric transformations, most notably in aldol additions and alkylation reactions.[2][4]

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans' auxiliaries stems from the formation of a rigid, chelated enolate intermediate. Upon deprotonation of the N-acyl group with a suitable base (e.g., LDA, NaHMDS, or Bu2BOTf/amine), a (Z)-enolate is selectively formed. The metal cation (Li+, Na+, or B2+) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric hindrance provided by the substituent at the C4 position of the oxazolidinone, effectively blocks one face of the enolate. Consequently, the electrophile can only approach from the less hindered face, leading to a high degree of diastereoselectivity.[5]

Evans_Mechanism cluster_0 Enolate Formation & Chelation cluster_1 Diastereoselective Attack cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyl- (4R)-oxazolidinone Z_Enolate (Z)-Enolate (Chelated) N-Acyloxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA) Base->Z_Enolate Transition_State Chair-like Transition State Z_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Diastereomerically Enriched Product Transition_State->Product Facial Bias Chiral_Product Enantiomerically Enriched Product Product->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Product->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H2O2) Cleavage_Reagent->Chiral_Product Dione_Mechanism cluster_0 Hypothetical Enolate Formation cluster_1 Uncertain Stereochemical Outcome N-Acyl-dione N-Acyl-(4R)-3,4-dimethyl- 1,3-oxazolidine-2,5-dione Enolate_Intermediate Hypothetical Enolate Intermediate N-Acyl-dione->Enolate_Intermediate Deprotonation Base Base Base->Enolate_Intermediate Unknown_TS Unknown Transition State Enolate_Intermediate->Unknown_TS Electrophile Electrophile (E+) Electrophile->Unknown_TS Product_Mixture Diastereomeric Products (?) Unknown_TS->Product_Mixture Facial Selectivity?

Sources

A Comparative Guide to Oxazolidinone Auxiliaries: Benchmarking (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione Against a Class of Established Chiral Directors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the quest for predictable and highly selective methods for constructing chiral molecules remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries, temporary covalent adducts that guide the stereochemical course of a reaction, represent a robust and reliable strategy to achieve high levels of diastereoselectivity. Among the pantheon of these chiral directors, the oxazolidinone family, particularly the Evans auxiliaries, has established itself as a cornerstone of stereoselective enolate chemistry.

This guide provides a comprehensive comparison of oxazolidinone auxiliaries, with a specific focus on the structural and potential performance differences between the well-established Evans-type auxiliaries and the less-explored class of 1,3-oxazolidine-2,5-diones, exemplified by (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. While extensive experimental data for the latter is notably scarce in peer-reviewed literature, this guide will leverage the wealth of knowledge on traditional Evans auxiliaries to provide a framework for understanding the potential attributes of this related but distinct class of chiral auxiliaries. We will delve into the mechanistic underpinnings of stereochemical control, present established experimental data for benchmark auxiliaries, and offer detailed protocols for their application.

The Gold Standard: Evans Oxazolidinone Auxiliaries

The pioneering work of David A. Evans in the 1980s introduced a class of chiral oxazolidin-2-ones that revolutionized asymmetric synthesis.[1] These auxiliaries, readily prepared from corresponding amino alcohols, are prized for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Michael additions.

The stereochemical outcome of reactions employing Evans auxiliaries is generally predictable and can be rationalized by a chelated Zimmerman-Traxler-like transition state model.[2] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Mechanism of Stereocontrol in Evans Auxiliaries

The high diastereoselectivity observed with N-acylated Evans auxiliaries stems from a confluence of factors:

  • Defined Enolate Geometry: Deprotonation of the N-acyl group with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a (Z)-enolate.

  • Chelation: The metal cation (e.g., Li⁺ or Bu₂B⁺) chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, chair-like six-membered transition state.

  • Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) occupies a pseudo-equatorial position in the transition state, sterically hindering one face of the enolate.

  • Electrophile Approach: The electrophile approaches the enolate from the less sterically encumbered face, leading to the observed high diastereoselectivity.

G cluster_0 Stereochemical Model for Evans Auxiliary Aux Chiral Auxiliary Acyl N-Acylation Aux->Acyl RCOCl Enolate (Z)-Enolate Formation Acyl->Enolate Base (e.g., LDA) Chelation Metal Chelation Enolate->Chelation TS Chair-like Transition State Chelation->TS Electrophile Electrophile Approach TS->Electrophile Product Diastereoselective Product Electrophile->Product

Caption: Logical workflow for asymmetric synthesis using an Evans auxiliary.

Performance Data of Common Evans Auxiliaries

The efficacy of Evans auxiliaries is well-documented across a vast array of asymmetric transformations. Below is a summary of representative data for aldol additions and alkylations.

AuxiliaryReaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAldol AdditionIsobutyraldehyde>99:185[3]
(4S)-4-isopropyl-2-oxazolidinoneAldol AdditionBenzaldehyde99:180[3]
(4S)-4-benzyl-2-oxazolidinoneAlkylationBenzyl bromide>95:592[4]
(4R)-4-phenyl-2-oxazolidinoneAlkylationMethyl iodide99:190[4]

A New Frontier? (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and Related Auxiliaries

The class of 1,3-oxazolidine-2,5-diones presents an intriguing structural variation on the classic Evans auxiliary. The key difference is the presence of a second carbonyl group at the C5 position of the heterocyclic ring. This seemingly minor change could have significant implications for the stereochemical course of reactions involving N-acyl derivatives.

Structural Comparison and Potential Implications
FeatureEvans Oxazolidin-2-one(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dionePotential Implications
Ring Structure 5-membered ring with one carbonyl (C2)5-membered ring with two carbonyls (C2 and C5)Increased ring strain, altered electronics, potential for alternative chelation modes.
Chelation Bidentate chelation to C2 carbonyl and enolate oxygenPotential for competing chelation involving the C5 carbonyl.This could lead to different transition state geometries and potentially altered or diminished diastereoselectivity.
Electronic Effects Electron-withdrawing imide groupTwo electron-withdrawing carbonyl groups flanking the nitrogen.May influence the pKa of the α-proton of the N-acyl group and the nucleophilicity of the resulting enolate.
Steric Environment C5 is a methylene groupC5 is a carbonyl groupThe absence of substituents at C5 in the dione might offer a different steric environment around the enolate.

To date, there is a notable absence of published experimental data detailing the performance of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione as a chiral auxiliary in common asymmetric reactions. One study on the diastereoselective alkylation of a related structure, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, reported high diastereoselectivity, suggesting that the 5-oxo functionality does not preclude stereocontrol.[5] However, the presence of the phenyl group at C2 in this case significantly alters the steric and electronic properties compared to the dimethylated target compound.

Experimental Protocols: A Guide to Practice

The following protocols are provided for the well-established use of Evans auxiliaries and serve as a benchmark for any future investigations into new oxazolidinone derivatives.

Protocol 1: N-Acylation of an Evans Auxiliary

This procedure describes the attachment of a propionyl group to (4S)-4-benzyl-2-oxazolidinone.

Materials:

  • (4S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv).

  • Slowly add propionyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines the boron-mediated aldol addition of the N-propionyl auxiliary to an aldehyde.

Materials:

  • N-propionyl-(4S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • Dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). Stir at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and slowly add the aldehyde (1.2 equiv).

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purification is typically achieved by flash chromatography.

Protocol 3: Auxiliary Cleavage

This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Aldol adduct from Protocol 2

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Slowly add 30% hydrogen peroxide followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF and then extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

G cluster_workflow Asymmetric Synthesis Workflow Start Start with Chiral Auxiliary Acylation N-Acylation Start->Acylation Enolate_Formation Enolate Formation Acylation->Enolate_Formation Base Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Enolate_Formation->Reaction Electrophile Purification Purification of Diastereomers Reaction->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Product Enantiopure Product Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: A generalized experimental workflow for chiral auxiliary-mediated asymmetric synthesis.

Conclusion and Future Outlook

The Evans oxazolidinone auxiliaries remain a powerful and reliable tool for asymmetric synthesis, offering high levels of diastereoselectivity that are predictable based on a well-understood stereochemical model. Their widespread use is a testament to their robustness and versatility.

The comparative analysis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is currently hampered by a lack of empirical data. However, its structural features suggest that it could exhibit interesting and potentially useful properties as a chiral auxiliary. The presence of the C5-carbonyl group may influence enolate geometry, chelation, and the overall steric environment of the transition state, leading to different stereochemical outcomes compared to traditional Evans auxiliaries. Further experimental and computational studies are warranted to fully elucidate the potential of this and other N-acyloxazolidine-2,5-diones in asymmetric synthesis. Such investigations could open new avenues for the design of novel and efficient chiral auxiliaries.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Bsharat, O., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(1), 49-54.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral materials in asymmetric synthesis. Chemical Reviews, 98(7), 2405–2494.
  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for the formation of C-C bonds. Aldrichimica Acta, 21(3), 75-82.
  • Gage, J. R., & Evans, D. A. (1989). A practical synthesis of the Evans chiral auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Organic Syntheses, 68, 77.
  • Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective aldol-type reaction of a silylketene acetal with aldehydes catalyzed by a chiral Ti(IV) complex. Journal of the American Chemical Society, 116(19), 8837–8838.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a paradigmatic C-C bond-forming tool. Chemistry-A European Journal, 8(1), 36–44.
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111–212). Academic Press.
  • Schetter, B., & Mahrwald, R. (2006). Modern Aldol Reactions.
  • Franklin, A. S., & Paterson, I. (1994). Recent developments in asymmetric aldol reactions. Contemporary Organic Synthesis, 1(5), 317–338.
  • Cowden, C. J., & Paterson, I. (1997).
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies to quantify their relative abundance in a final product. This guide provides an in-depth, comparative analysis of the principal techniques employed for this critical task, grounded in field-proven insights and supported by experimental data.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drug substances. The enantiomeric excess, defined as the absolute difference between the mole fractions of the two enantiomers, is the key metric for quantifying the purity of a chiral compound.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas an enantiopure sample has an ee of 100%.

This guide will navigate the theoretical underpinnings and practical applications of the most prevalent methods for ee determination: chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. Each method will be evaluated based on its principles, experimental workflow, and performance characteristics, enabling you to make informed decisions for your specific analytical challenges.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the most widely employed technique for determining enantiomeric excess due to its high resolution, accuracy, and applicability to a broad range of compounds.[1][2][3] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time as they pass through the chromatographic column.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful tool for the enantioselective analysis of a vast array of pharmaceutical compounds.[3]

The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase. The choice of CSP is dictated by the analyte's structure and functional groups, which determine the potential for chiral recognition interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[4] The mobile phase composition (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) is meticulously optimized to achieve a balance between retention and resolution, ensuring baseline separation of the enantiomeric peaks.

The following is a generalized, step-by-step protocol for developing a chiral HPLC method:

  • Column Selection: Begin with a broad-spectrum chiral column, such as a polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). If separation is not achieved, screen different alcohol modifiers (e.g., ethanol, butanol) and vary the mobile phase composition.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 for accurate quantification. Adjust the flow rate to balance analysis time and resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte exhibits strong absorbance.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:

    • % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Final Product Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is particularly suited for the analysis of volatile and thermally stable compounds.[5][6] Similar to HPLC, it relies on a chiral stationary phase to effect separation.

The key to successful chiral GC is the selection of a CSP that provides sufficient enantioselectivity at a suitable operating temperature. Cyclodextrin-based CSPs are very common and effective for a wide range of analytes.[5][6] The temperature program of the GC oven is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A slower temperature ramp can often improve resolution. For non-volatile or highly polar analytes, derivatization to a more volatile and less polar form may be necessary prior to analysis.

  • Column Selection: Choose a chiral capillary column appropriate for the analyte class (e.g., a cyclodextrin-based column).

  • Injector and Detector Setup: Set the injector and detector (typically a Flame Ionization Detector - FID) temperatures appropriately to ensure sample vaporization and detection without degradation.

  • Oven Temperature Program: Develop a temperature program that provides separation of the enantiomers. This may involve an initial isothermal period followed by a temperature ramp.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. If necessary, perform a derivatization reaction.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC.

  • Data Analysis: Integrate the peak areas of the two enantiomers from the resulting chromatogram and calculate the % ee as described for HPLC.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Volatile Sample Derivatization Derivatization (if needed) Sample->Derivatization Dissolution Dissolve in Solvent Derivatization->Dissolution Injection Inject into GC Dissolution->Injection Separation Chiral Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric excess determination by chiral GC.

NMR Spectroscopy: A Powerful Tool for Chiral Analysis in Solution

NMR spectroscopy offers a distinct advantage in that it is a solution-based technique that can provide direct information about the enantiomeric composition of a sample without the need for chromatographic separation.[7] The key principle is to convert the pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR. This is achieved through the use of chiral derivatizing agents or chiral solvating agents.[7]

NMR with Chiral Derivatizing Agents (CDAs)

In this method, the enantiomeric mixture is reacted with an enantiopure chiral derivatizing agent to form a pair of diastereomers.[8] These diastereomers have different physical properties and, crucially, distinct NMR spectra.

The selection of a CDA is critical. It must react quantitatively with the analyte without causing racemization, and the resulting diastereomers must exhibit baseline-resolved signals for at least one set of protons in the NMR spectrum. Mosher's acid and its analogues are classic examples of CDAs.[9] The choice of NMR solvent is also important to ensure good solubility and signal resolution.

  • Reaction: In an NMR tube, react a known amount of the enantiomeric sample with a slight excess of the chiral derivatizing agent in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

  • Signal Selection: Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers.

  • Integration: Carefully integrate the selected signals.

  • Calculation: The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the % ee from this ratio.

NMR with Chiral Solvating Agents (CSAs)

This method involves the addition of an enantiopure chiral solvating agent to the enantiomeric mixture in an NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which are in rapid equilibrium. This results in the observation of separate, averaged signals for the two enantiomers in the NMR spectrum.

The effectiveness of a CSA depends on its ability to form diastereomeric complexes with significantly different chemical shifts for the analyte's protons. The choice of solvent can influence the strength of the interaction and the degree of signal separation. The concentration of the CSA may also need to be optimized.

  • Sample Preparation: Dissolve a known amount of the enantiomeric sample in a deuterated solvent in an NMR tube.

  • Addition of CSA: Add a molar equivalent or an optimized amount of the chiral solvating agent to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify and integrate the resolved signals corresponding to the two enantiomers and calculate the % ee.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Enantiomeric Mixture CDA Add Chiral Derivatizing Agent Sample->CDA CSA Add Chiral Solvating Agent Sample->CSA Acquisition Acquire 1H NMR Spectrum CDA->Acquisition CSA->Acquisition Spectrum Analyze NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereotopic/Resolved Signals Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by NMR using CDAs or CSAs.

Polarimetry: A Classical but Limited Approach

Polarimetry is the oldest method for assessing enantiomeric purity.[10] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the chiral substance and its specific rotation.

The accuracy of polarimetry is highly dependent on precise control of experimental parameters, including the concentration of the sample, the path length of the cell, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm).[10] It is crucial to have an accurate value for the specific rotation of the pure enantiomer, which may not always be available.

  • Sample Preparation: Prepare a solution of the sample at a precisely known concentration in a suitable achiral solvent.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Measure the observed optical rotation.

  • Calculation: Calculate the specific rotation of the sample and then determine the enantiomeric excess using the following formula:

    • % ee = ([α]observed / [α]max) x 100

    • where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Sample Chiral Sample Solution Prepare Solution of Known Concentration Sample->Solution Polarimeter Measure Optical Rotation Solution->Polarimeter Calculation Calculate Specific Rotation Polarimeter->Calculation ee_Calc Calculate % ee Calculation->ee_Calc

Caption: Workflow for enantiomeric excess determination by polarimetry.

Comparative Analysis of Methods

The choice of method for determining enantiomeric excess depends on a multitude of factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and available instrumentation. The following table provides a comparative summary of the key performance characteristics of each technique.

FeatureChiral HPLCChiral GCNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of diastereomers (covalent or non-covalent)Measurement of optical rotation
Applicability Broad range of compoundsVolatile and thermally stable compoundsCompounds with suitable functional groups for derivatization or interaction with a CSAOptically active compounds with known specific rotation
Accuracy HighHighGood to HighModerate to Low
Precision (%RSD) < 2%< 2%1-5%Variable, can be > 5%
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)[8][11]Very High (pg/mL to ng/mL)Moderate (mg/mL)Low (mg/mL)
Sample Throughput Moderate to HighModerate to HighHighHigh
Method Development Can be time-consumingCan be time-consumingRelatively fastFast
Key Limitation Requires method development for each analyteLimited to volatile compounds; potential for thermal degradationLower sensitivity; potential for incomplete derivatization or weak interactionsProne to inaccuracies from impurities and experimental conditions

Conclusion and Recommendations

For the majority of applications in pharmaceutical development and quality control, chiral chromatography (HPLC and GC) remains the gold standard for the determination of enantiomeric excess. These techniques offer unparalleled accuracy, precision, and sensitivity. Chiral HPLC is generally the more versatile of the two, applicable to a wider range of compounds.

NMR spectroscopy serves as an excellent complementary technique, particularly for rapid screening, reaction monitoring, and for compounds that are difficult to analyze by chromatography. The development of new and more effective chiral derivatizing and solvating agents continues to expand the utility of NMR in this field.

Polarimetry , while historically significant, should be used with caution for the quantitative determination of enantiomeric excess in a drug development setting. Its susceptibility to errors from impurities and experimental variations makes it less reliable than chromatographic and spectroscopic methods. However, it can be a useful tool for rapid qualitative assessment and for confirming the identity of an enantiomer if a pure standard is available.

Ultimately, the selection of the most appropriate method requires a thorough understanding of the analyte's properties and the specific requirements of the analysis. A multi-faceted approach, potentially employing more than one technique for cross-validation, will provide the highest level of confidence in the enantiomeric purity of your final product.

References

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 26, 2026, from [Link]

  • Bull, S. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-4.
  • A Guide To Analy Chiral by GC. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
  • Penasa, R., Licini, G., & Zonta, C. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • 5.5 Polarimetry. (2019, May 19). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Suryaprakash, N. (2016). NMR determination of enantiomeric excess. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, May). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]

  • Penasa, R., Licini, G., & Zonta, C. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Unipd. Retrieved January 26, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences, 13(1), 59-65.
  • Schurig, V. (2001). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. Retrieved January 26, 2026, from [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 3-21.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved January 26, 2026, from [Link]

  • Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. (2019).
  • Advances in chiral analysis: from classical methods to emerging technologies. (2023). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • König, W. A., & Ernst, K. (1983). Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals.
  • Validation of Analytical Methods. (2018). IntechOpen. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. (2023, October 18). YouTube. Retrieved January 26, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2012). LCGC International. Retrieved January 26, 2026, from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). Indian Journal of Pharmaceutical Sciences, 70(4), 478-482.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved January 26, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 26, 2026, from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved January 26, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to Validating Stereochemical Outcomes: Mosher's Acid Analysis in Focus

Author: BenchChem Technical Support Team. Date: February 2026

A-Comparative-Guide-to-Validating-Stereochemical-Outcome-of-Reactions-using-Moshers-Acid-Analysis

A-Comparative-Guide-to-Validating-Stereochemical-Outcome-of-Reactions-using-Moshers-Acid-Analysis

In the realms of pharmaceutical development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. The biological activity of a chiral molecule is intrinsically linked to its stereochemical configuration. Consequently, the unambiguous determination of the absolute configuration of reaction products is a critical step in the research and development pipeline.

Among the arsenal of techniques available to the modern chemist, Mosher's acid analysis has long stood as a reliable and widely adopted NMR-based method for elucidating the absolute stereochemistry of chiral secondary alcohols and amines.[1][2] This guide provides an in-depth exploration of Mosher's acid analysis, from its fundamental principles to a detailed experimental workflow. Furthermore, it offers a comparative analysis with alternative methodologies, equipping researchers with the knowledge to select the most appropriate technique for their specific analytical challenge.

The Underpinnings of Mosher's Acid Analysis: From Enantiomers to Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties, including their NMR spectra, making them indistinguishable by conventional NMR spectroscopy.[3][4] The ingenuity of the Mosher method lies in the conversion of a pair of enantiomers into a pair of diastereomers by derivatization with a chiral reagent.[5] These resulting diastereomers exhibit distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and the subsequent determination of the absolute configuration of the parent molecule.[6][7]

The chiral derivatizing agent at the heart of this technique is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[8] It is commercially available in both (R)- and (S)-enantiopure forms.[8] The acid is typically converted to its more reactive acid chloride, which then readily reacts with the chiral alcohol or amine of unknown stereochemistry to form diastereomeric MTPA esters or amides.[1][8]

The key to the analysis lies in the anisotropic effect of the phenyl ring within the Mosher's ester/amide. In the most stable conformation, the phenyl group is oriented in such a way that it shields or deshields nearby protons of the substrate, leading to observable differences in their chemical shifts (δ) in the ¹H NMR spectrum.[3][9] By preparing both the (R)- and (S)-MTPA derivatives and comparing their ¹H NMR spectra, a predictable pattern of chemical shift differences (Δδ) emerges, which can be directly correlated to the absolute configuration of the stereocenter.[7][10]

The Mosher's Acid Analysis Workflow: A Step-by-Step Protocol

The successful application of Mosher's acid analysis hinges on the careful execution of the experimental protocol. The following steps outline a robust workflow for determining the absolute configuration of a chiral secondary alcohol.

Experimental Protocol: Mosher's Ester Formation and NMR Analysis

1. Preparation of (R)- and (S)-MTPA Esters (in separate reactions):

  • Reactants:

    • Chiral alcohol of unknown configuration (1.0 eq)

    • (R)- or (S)-Mosher's acid chloride (1.2 eq)

    • A hindered base, such as pyridine or DMAP (1.5 eq)

    • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Procedure:

    • In a clean, dry NMR tube, dissolve the chiral alcohol in the chosen deuterated solvent.

    • Add the hindered base to the solution.

    • To this mixture, add the corresponding (R)- or (S)-Mosher's acid chloride.

    • Seal the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction progress by ¹H NMR until completion (typically 1-4 hours). It is crucial to ensure the reaction goes to completion to avoid kinetic resolution effects.

2. NMR Data Acquisition:

  • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.

  • For complex molecules, 2D NMR experiments such as COSY and HSQC can be invaluable for unambiguous proton assignments.[1]

3. Data Analysis and Interpretation:

  • Carefully assign the proton signals for both diastereomers.

  • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from that of the (R)-MTPA ester (Δδ = δR - δS).[9]

  • Apply the Mosher model to correlate the signs of the Δδ values with the absolute configuration of the alcohol. Protons with a positive Δδ are positioned on one side of the MTPA plane, while those with a negative Δδ are on the other.

Below is a Graphviz diagram illustrating the workflow of Mosher's acid analysis.

Mosher_Workflow cluster_prep Esterification cluster_analysis Analysis Unknown_Alcohol Chiral Alcohol (Unknown Configuration) R_Ester (R)-MTPA Ester Unknown_Alcohol->R_Ester + Pyridine/DMAP S_Ester (S)-MTPA Ester Unknown_Alcohol->S_Ester + Pyridine/DMAP R_MTPA_Cl (R)-Mosher's Acid Chloride R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-Mosher's Acid Chloride S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (R)-MTPA Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester S_Ester->NMR_S Comparison Calculate Δδ = δR - δS NMR_R->Comparison NMR_S->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for Mosher's Acid Analysis.

A Comparative Landscape: Mosher's Acid Analysis vs. Alternative Methods

While Mosher's acid analysis is a powerful tool, it is not without its limitations. The choice of method for stereochemical determination should be guided by factors such as the nature of the sample, available instrumentation, and the required level of certainty. Here, we compare Mosher's method with other prominent techniques.

FeatureMosher's Acid Analysis (NMR)X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Analysis of diastereomeric derivatives by NMR.[7]Diffraction of X-rays by a single crystal.[11]Differential absorption of left and right circularly polarized infrared light.[12]
Sample State SolutionSolid (requires single crystal)Solution or neat liquid
Sample Amount MilligramsMicrograms to milligramsMilligrams
Analysis Time 4-6 hours of active effort over 1-2 days.[12]Days to weeks (including crystallization)Hours to a day
Key Advantage Widely applicable to soluble molecules, does not require crystallization.Provides an unambiguous 3D structure.[11]Applicable to a wide range of molecules in solution, non-destructive.
Key Limitation Can be difficult for complex molecules with overlapping signals; requires derivatization.Requires a high-quality single crystal, which can be challenging to obtain.[11]Requires specialized instrumentation and computational modeling for interpretation.[12][13]
X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule, as it provides a direct visualization of the three-dimensional structure.[11][14] However, the major bottleneck of this technique is the prerequisite of obtaining a suitable single crystal, which can be a time-consuming and often unsuccessful endeavor.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques that measure the differential absorption of polarized light by a chiral molecule.[12][15] These methods are particularly useful for molecules that are difficult to crystallize. The experimentally obtained spectrum is compared with a computationally predicted spectrum to assign the absolute configuration.[12] While powerful, these techniques require specialized spectrometers and a significant computational component for data interpretation.[13][16]

The following Graphviz diagram provides a decision-making framework for selecting an appropriate method for stereochemical determination.

Decision_Tree Start Start: Determine Absolute Configuration Crystal Can a high-quality single crystal be obtained? Start->Crystal Soluble Is the compound soluble in common NMR solvents? Crystal->Soluble No Xray Use X-ray Crystallography Crystal->Xray Yes Mosher Use Mosher's Acid Analysis Soluble->Mosher Yes VCD_ECD Consider VCD/ECD Spectroscopy Soluble->VCD_ECD No Inconclusive Consider alternative derivatizing agents or other methods Mosher->Inconclusive If results are ambiguous

Caption: Decision tree for selecting a stereochemical determination method.

Conclusion: An Integrated Approach to Stereochemical Validation

Mosher's acid analysis remains a cornerstone technique for the determination of absolute stereochemistry, valued for its accessibility and broad applicability. Its power lies in the clever conversion of an analytical challenge—distinguishing enantiomers—into a straightforward NMR problem. However, as with any analytical method, it is essential to understand its limitations and to consider alternative or complementary techniques. For unambiguous and high-confidence structural elucidation, an integrated approach that leverages the strengths of multiple methods is often the most prudent strategy. Ultimately, the choice of method will be dictated by the specific properties of the molecule under investigation and the resources available to the researcher.

References

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • Grokipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Johnson, D. O., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 82(9), 1374. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]

  • The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Allen, F. H., & Johnson, O. (2005). Determination of absolute configuration using single crystal X-ray diffraction. Methods in enzymology, 394, 429-446. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. Retrieved from [Link]

  • ACS Omega. (2023, June 7). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Retrieved from [Link]

  • ResearchGate. (2025, May 4). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]

  • Springer. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • MDPI. (n.d.). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Efficacy in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

The asymmetric Michael addition stands as a cornerstone reaction in modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Its applications are profound, particularly in the synthesis of chiral molecules that are the building blocks of numerous pharmaceuticals and natural products. For researchers, scientists, and drug development professionals, the selection of an appropriate catalytic system is paramount to achieving high efficacy, encompassing yield, enantioselectivity, and diastereoselectivity. This guide provides an in-depth comparative analysis of the predominant catalytic strategies for asymmetric Michael additions, supported by experimental data and detailed protocols to inform your synthetic endeavors.

The Strategic Importance of Asymmetric Michael Additions

The Michael addition, or 1,4-conjugate addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] The challenge and the opportunity lie in controlling the stereochemical outcome of this transformation to favor the formation of a specific enantiomer. The products of these reactions often contain newly formed stereocenters, which are crucial for the biological activity of the target molecules.[3] Consequently, the development of efficient asymmetric catalytic systems has been a major focus of chemical research.[4]

This guide will navigate the three principal catalytic approaches, offering a comparative perspective on their strengths, limitations, and practical applicability:

  • Organocatalysis: Utilizing small, chiral organic molecules as catalysts.

  • Metal-Based Catalysis: Employing chiral complexes of transition metals.

  • Phase-Transfer Catalysis: Facilitating reactions between reactants in immiscible phases using chiral catalysts.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is dictated by several factors including the nature of the Michael donor and acceptor, desired stereochemical outcome, and practical considerations such as cost, scalability, and environmental impact.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis.[2][5] These catalysts operate through various activation modes, primarily through the formation of iminium or enamine intermediates, or through non-covalent interactions like hydrogen bonding.[5]

Key Organocatalyst Classes and Their Performance:

  • Chiral Amines (e.g., Proline and its derivatives): These catalysts activate α,β-unsaturated aldehydes and ketones through iminium ion formation. They are particularly effective for the addition of soft nucleophiles like nitroalkanes.[6][7]

  • Cinchona Alkaloids and their Derivatives (e.g., Thioureas, Squaramides): These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.[5][8] They exhibit broad substrate scope and often provide high enantioselectivities.[5] Squaramide catalysts, in particular, are noted for their high efficacy due to their rigid hydrogen-bonding scaffold.[5]

  • Dipeptides: Simple dipeptides have been shown to be effective organocatalysts, particularly under solvent-free conditions, aligning with the principles of green chemistry.[9]

Data Presentation: Organocatalyzed Asymmetric Michael Additions

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)Enantioselectivity (ee %)Reference
(R)-O-TMS-prolinolNitromethaneCinnamaldehyde20EtOHN/ART73-8394-96[7]
tert-Leucine-derived diamineNitromethaneβ-substituted cyclic enone5N/AN/AN/AHighExcellent[10]
Rosin-derived SquaramideMalononitrileChalcone0.3Toluene24RTup to 99up to 90[11]
Phe-β-Ala dipeptideIsobutyraldehydeN-phenylmaleimide20Neat24RT9590:10 er[9]

Causality in Experimental Choices: The use of additives like benzoic acid with prolinol catalysts is crucial for the efficient formation of the iminium ion intermediate, thereby enhancing catalytic activity.[7] Solvent-free conditions, as seen with dipeptide catalysts, can not only be more environmentally friendly but also lead to higher concentrations of reactants, potentially accelerating the reaction rate.[9]

Metal-Based Catalysis: High Efficiency and Broad Scope

Chiral metal complexes have a long and successful history in asymmetric catalysis.[4] They typically function as Lewis acids, activating the Michael acceptor towards nucleophilic attack. A wide range of metals, including copper, nickel, and hafnium, have been successfully employed.[4][12][13]

Key Metal-Based Catalyst Classes and Their Performance:

  • Chiral Copper(II)-Bisoxazoline (Box) Complexes: These are highly effective catalysts for the Michael addition of silyl enol ethers to unsaturated esters. The geometry of the enolsilane can dictate the diastereoselectivity of the reaction.[13]

  • Chiral Hafnium Catalysts: These have been developed for the asymmetric Michael addition of thiols to α,β-unsaturated oxazolidinones, demonstrating ligand-accelerated catalysis.[12]

  • Heterobimetallic Catalysts: Complexes containing both a Brønsted base and a Lewis acid, such as those developed by Shibasaki, can effectively catalyze a variety of Michael additions.[14]

Data Presentation: Metal-Catalyzed Asymmetric Michael Additions

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)Enantioselectivity (ee %)Reference
Cu(II)-Box ComplexThioester enolsilaneUnsaturated esterN/AN/AN/AN/AHighHigh[13]
Hf(OTf)4 / Chiral LigandAliphatic thiol3-(2-alkenoyl)-2-oxazolidinoneN/AN/AN/AN/AHighHigh[12]
Dipeptide-derived Phosphonium SaltMalonatesEnonesN/AN/AN/AN/AHighHigh[15]

Causality in Experimental Choices: The choice of the metal and the chiral ligand is critical. The ligand not only provides the chiral environment but can also modulate the Lewis acidity of the metal center, influencing both reactivity and selectivity.[12] In some cases, the ligand can even accelerate the reaction, a phenomenon known as ligand-acceleration.[12]

Phase-Transfer Catalysis: A Practical Approach for Industrial Applications

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, often an aqueous and an organic phase.[16] Chiral phase-transfer catalysts, typically quaternary ammonium or phosphonium salts derived from cinchona alkaloids, transport the nucleophile from the aqueous to the organic phase where the reaction occurs.[16][17]

Advantages of Phase-Transfer Catalysis:

  • Scalability and Cost-Effectiveness: PTC protocols are often scalable and utilize relatively inexpensive catalysts, making them attractive for industrial applications.[16]

  • Mild Reaction Conditions: These reactions are often performed under mild conditions, avoiding the need for harsh reagents or extreme temperatures.

  • Environmental Benefits: The use of water as a solvent in many PTC systems is environmentally advantageous.[18]

Data Presentation: Asymmetric Michael Additions under Phase-Transfer Catalysis

| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Enantioselectivity (ee %) | Reference | |---|---|---|---|---|---|---|---|---| | Cinchona-derived Quaternary Ammonium Salt | γ-Butenolide | 4-Nitro-5-styrylisoxazole | 10 | K2CO3 | Toluene | 0 | Good | up to 74 |[16] | | Cinchona-derived C(9)-urea Ammonium Salt | tert-butyl β-naphthylmethoxycarbamate | Cyclic enone | N/A | N/A | N/A | 0 | High | up to 98 |[19] |

Causality in Experimental Choices: The structure of the phase-transfer catalyst, particularly the nature of the substituents on the quaternary ammonium or phosphonium center, plays a crucial role in determining the enantioselectivity.[16] The choice of the base and the solvent system can also significantly impact the reaction outcome by influencing the deprotonation of the nucleophile and the phase-transfer process.[16]

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for representative, high-performing asymmetric Michael additions.

Organocatalyzed Asymmetric Michael Addition of Nitromethane to Cinnamaldehyde

This protocol is adapted from a procedure utilizing an O-TMS-protected prolinol catalyst.[7]

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether ((R)-O-TMS-prolinol)

  • Cinnamaldehyde

  • Nitromethane

  • Benzoic acid

  • Ethanol (EtOH)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of cinnamaldehyde (1.0 mmol) in ethanol (2.0 mL) at room temperature, add (R)-O-TMS-prolinol (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%).

  • Add nitromethane (5.0 mmol, 5.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

General Procedure for Michael Addition of Isobutyraldehyde to N-phenylmaleimide Catalyzed by a Dipeptide

This protocol is based on a solvent-free approach using a dipeptide catalyst.[9]

Materials:

  • N-phenylmaleimide

  • Isobutyraldehyde

  • Phenylalanine-β-alanine (Phe-β-Ala) dipeptide

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vial, combine N-phenylmaleimide (0.5 mmol), isobutyraldehyde (2.75 mmol, 5.5 equiv.), and Phe-β-Ala (0.1 mmol, 20 mol%).

  • Stir the neat reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the product.

  • Determine the enantiomeric ratio by chiral HPLC.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Catalytic Cycle of an Iminium-Activated Michael Addition

G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Enone Enone->Iminium Adduct_Iminium Adduct-Iminium Complex Iminium->Adduct_Iminium + Nucleophile Nucleophile Nucleophile (Michael Donor) Nucleophile->Adduct_Iminium Adduct_Iminium->Catalyst + H₂O Product Chiral Michael Adduct Adduct_Iminium->Product + H₂O

Caption: Catalytic cycle for an iminium-activated asymmetric Michael addition.

General Experimental Workflow for an Asymmetric Michael Addition

G Start Reaction Setup: Reactants, Catalyst, Solvent Reaction Stirring at Specified Temperature Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization & Analysis (NMR, MS, Chiral HPLC) Purification->Analysis End Pure, Enantioenriched Product Analysis->End

Caption: A generalized experimental workflow for asymmetric Michael additions.

Conclusion: Selecting the Optimal Catalytic Strategy

The field of asymmetric Michael additions offers a diverse and powerful toolkit for the modern synthetic chemist. Organocatalysis provides environmentally friendly and often highly selective methods. Metal-based catalysis delivers high efficiency and broad substrate scope. Phase-transfer catalysis presents a practical and scalable approach for industrial applications.

The optimal choice of catalyst will always be context-dependent. By understanding the underlying mechanistic principles and considering the practical aspects of each catalytic system, researchers can make informed decisions to achieve their synthetic goals with high efficacy. This guide serves as a starting point for navigating the rich landscape of asymmetric Michael additions, empowering you to design and execute successful and stereoselective transformations in your own laboratories.

References

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters - ACS Publications. (2021). ACS Publications. [Link]

  • Enantioselective Michael Additions in Natural Products Synthesis - Macmillan Group. (2001). Princeton University. [Link]

  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles - MDPI. (2022). MDPI. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - MDPI. (2017). MDPI. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. (2018). MDPI. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. (2022). MDPI. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. [Link]

  • Michael Addition Reaction Mechanism - YouTube. (2018). YouTube. [Link]

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. (2015). ACS Publications. [Link]

  • Recent advances in organocatalytic asymmetric Michael reactions - RSC Publishing. (2012). Royal Society of Chemistry. [Link]

  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing). (2019). Royal Society of Chemistry. [Link]

  • Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (2017). Royal Society of Chemistry. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis | Journal of Chemical Education - ACS Publications. (2020). ACS Publications. [Link]

  • Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide - MDPI. (2018). MDPI. [Link]

  • A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to a,b-Unsaturated. (n.d.). J-STAGE. [Link]

  • Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis - PubMed. (2017). National Center for Biotechnology Information. [Link]

  • Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide - ResearchGate. (2018). ResearchGate. [Link]

  • Enantioselective Michael Addition - Buchler GmbH. (n.d.). Buchler GmbH. [Link]

  • Asymmetric Phase-Transfer Catalysis. (n.d.). University of Regensburg. [Link]

  • Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts | The Journal of Organic Chemistry - ACS Publications. (2016). ACS Publications. [Link]

  • Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor - MDPI. (2021). MDPI. [Link]

  • Asymmetric 1,6‐Michael addition reaction of 4‐(tert‐butyl) - ResearchGate. (2022). ResearchGate. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - Vide Leaf. (2021). Vide Leaf. [Link]

  • ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Michael Reactions. | Request PDF - ResearchGate. (2012). ResearchGate. [Link]

  • Catalytic Enantioselective Michael Additions to Unsaturated Ester Derivatives Using Chiral Copper(II) Lewis Acid Complexes | Organic Letters - ACS Publications. (2004). ACS Publications. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Publishing. (2012). Royal Society of Chemistry. [Link]

  • Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols - Seoul National University. (2022). Seoul National University. [Link]

  • Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Michael Addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • New, Chiral Phase Transfer Catalysts for Effecting Asymmetric Conjugate Additions of α-Alkyl-α-cyanoacetates to Acetylenic Esters | Journal of the American Chemical Society. (1998). ACS Publications. [Link]

  • Highly Enantioselective Asymmetric Michael Addition Reactions with New Chiral Multisite Phase-Transfer Catalysts - Who we serve. (2014). Thieme. [Link]

  • Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts - Sci-Hub. (2016). Sci-Hub. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. As a member of the α-amino acid N-carboxyanhydride (NCA) family, this compound requires specific handling and disposal procedures due to its chemical reactivity and incompletely characterized toxicological profile. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Core Principles and Hazard Assessment

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a moisture-sensitive solid that can pose respiratory hazards.[1] The cornerstone of its safe management lies in recognizing its chemical properties and treating all waste streams containing it as hazardous.

Causality of Handling Procedures: The primary drivers for the stringent disposal protocols are the compound's reactivity and its unknown long-term health effects.[1] As an N-carboxyanhydride, it is susceptible to hydrolysis when exposed to moisture, which can alter its chemical nature and potentially lead to polymerization.[1][2] Therefore, all procedures are designed to minimize exposure and prevent uncontrolled reactions.

Key Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₇NO₃[3]
Molecular Weight 129.11 g/mol [1][3]
Appearance Solid
Known Hazards May cause respiratory irritation.[1] Toxicological properties not fully investigated.[1][1]
Reactivity Hygroscopic (moisture-sensitive).[1] Prone to hydrolysis.[2][1][2]
Hazardous Combustion Products Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas.[1][1]

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, it is imperative to wear the appropriate PPE to create a reliable barrier against exposure.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of contaminated gloves immediately after handling.[1]

  • Body Protection: Wear an impervious lab coat or clothing to prevent skin contact.[1]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a well-ventilated area, such as a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[1]

Waste Segregation and Containment

Proper segregation is the foundation of a compliant and safe waste management system. (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione waste must never be mixed with general laboratory trash or other non-hazardous waste streams.

Protocol for Waste Containment:

  • Primary Waste Stream: All unused or surplus (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

  • Secondary Waste Stream: All items grossly contaminated with the compound. This includes personal protective equipment (gloves, etc.), weigh boats, pipette tips, and disposable labware.

  • Container Specifications: Use a dedicated, leak-proof, and sealable hazardous waste container.[4] The container must be made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly list "(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione" as a constituent.[4] Keep the container closed at all times except when adding waste.

Disposal Workflow: From Generation to Final Disposition

The following workflow outlines the decision-making process and procedural steps for disposing of waste containing (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. The overarching mandate is to engage a licensed professional waste disposal service for final disposition.[1]

G Disposal Workflow for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposition WasteGen Waste Generated (Unused chemical, contaminated labware, spill debris) Collect Step 1: Collect Waste - Use appropriate PPE - Avoid creating dust - Place into a suitable, closed container WasteGen->Collect Label Step 2: Label Container - 'Hazardous Waste' - List chemical name - Accumulation start date Collect->Label Store Step 3: Secure Storage - Store in a designated, well-ventilated area - Away from incompatible materials - Follow institutional accumulation time limits Label->Store Vendor Step 4: Professional Disposal - Contact licensed hazardous waste disposal company - Provide Safety Data Sheet (SDS) Store->Vendor Incineration Recommended Method: High-Temperature Incineration - Equipped with afterburner and scrubber - Ensures complete thermal decomposition Vendor->Incineration

Caption: Decision workflow for the safe disposal of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Step-by-Step Disposal Methodology:

  • Initial Collection: As waste is generated, immediately place it into the designated hazardous waste container. For solid waste, sweep or scoop the material carefully to avoid creating dust.[1]

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and regulatory requirements like the Resource Conservation and Recovery Act (RCRA).[5]

  • Engage a Licensed Vendor: The only acceptable final disposal route is through a licensed professional waste disposal service.[1] These companies are equipped to handle and transport hazardous chemicals according to all federal, state, and local regulations.[4]

  • Recommended Disposal Technology: The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] This is the most effective way to manage the compound's potential hazards. The high temperatures ensure complete thermal decomposition, while the afterburner and scrubber neutralize harmful combustion byproducts like NOx and HCl.[1]

Crucial Restriction: Do NOT dispose of this chemical down the drain. The sewer disposal of hazardous waste pharmaceuticals is strictly prohibited by the EPA.[6]

Emergency Procedures: Spill Management

In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the full complement of required PPE as described in Section 2.

  • Containment and Cleanup: For a solid spill, carefully sweep or shovel the material and place it into a suitable, closed container for disposal.[1] Avoid any actions that could generate dust.[1][7]

  • Final Decontamination: Once the bulk material is collected, decontaminate the surface area according to your laboratory's standard operating procedures for hazardous chemicals. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in a manner that prioritizes personal safety, maintains scientific integrity, and ensures environmental responsibility.

References

  • MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.Capot Chemical Co., Ltd.
  • 4,4-Dimethyl-1,3-oxazolidine-2-thione Safety Data Sheet.Apollo Scientific.
  • SAFETY DATA SHEET - 5,5-Dimethyloxazolidine-2,4-dione.Fisher Scientific.
  • Management of Hazardous Waste Pharmaceuticals.Environmental Protection Agency (EPA).
  • Amino acid N-carboxyanhydride.Wikipedia.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.Triumvirate Environmental.
  • 3,4-Dimethyl-1,3-oxazolidine-2,5-dione.PubChem, National Center for Biotechnology Information.
  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.Occupational Safety and Health Administration (OSHA).
  • 2,5-Oxazolidinedione 98%.Sigma-Aldrich.

Sources

A Comprehensive Guide to the Safe Handling of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Given the limited specific data for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a risk-based approach grounded in the precautionary principle is essential. Analogs such as (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and 4,4-Dimethyl-1,3-oxazolidine-2-thione are known to cause skin irritation, serious eye irritation, and respiratory irritation, and may be harmful if swallowed.[1] Therefore, it is prudent to assume (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione possesses a similar hazard profile.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The operational plan outlined below is designed to minimize these risks through a combination of engineering controls, personal protective equipment (PPE), and stringent handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating exposure risks. The following table summarizes the minimum required PPE for handling (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Body Part PPE Specification Rationale
Hands Double-gloving with powder-free, disposable nitrile gloves.[2]Protects against skin contact. Double-gloving provides an additional barrier in case of a tear or puncture. Powder-free gloves are essential as powder can aerosolize and carry hazardous materials.[2]
Eyes/Face Safety goggles and a face shield.[2][3][4]Provides comprehensive protection against splashes, and airborne particles. Standard safety glasses are insufficient.[3]
Respiratory An N95 or higher-rated respirator.[5][3]Protects against the inhalation of fine powders or aerosols, which may cause respiratory irritation.[5][1]
Body A long-sleeved, seamless laboratory coat with tight-fitting cuffs.[2][6]Protects the skin from accidental spills. Tight cuffs prevent chemicals from entering the sleeves.
Feet Closed-toe shoes.[6]Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to ensure a safe and controlled environment when working with (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Safe_Handling_Workflow Safe Handling Workflow for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Decontamination & Disposal Prep_Area Designate a well-ventilated work area (e.g., fume hood). Gather_PPE Don all required PPE. Prep_Area->Gather_PPE Prep_Equipment Prepare and inspect all necessary equipment. Gather_PPE->Prep_Equipment Weighing Carefully weigh the compound, avoiding dust generation. Prep_Equipment->Weighing Proceed to handling Transfer Use appropriate techniques for transfer (e.g., spatula, powder funnel). Weighing->Transfer Reaction Conduct the experiment within the designated area. Transfer->Reaction Decontaminate Decontaminate all surfaces and equipment. Reaction->Decontaminate Proceed to cleanup Dispose_Waste Dispose of waste in labeled, sealed containers. Decontaminate->Dispose_Waste Remove_PPE Remove PPE in the correct order to avoid self-contamination. Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly. Remove_PPE->Wash_Hands

Safe Handling Workflow Diagram

Step 1: Preparation

  • Work Area Designation: All handling of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible. Given that this compound is an N-carboxyanhydride, it is likely moisture-sensitive. Therefore, all glassware should be oven-dried and cooled under an inert atmosphere.[7]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Step 2: Weighing and Transfer

  • Minimize Dust: When weighing the solid compound, do so carefully to avoid generating dust. Use a draft shield on the balance if necessary.

  • Controlled Transfer: Use a spatula to transfer the powder. If transferring to a narrow-necked flask, use a powder funnel. For moisture-sensitive applications, consider using a glove box or Schlenk line techniques for transfers.[8][9][10]

Step 3: In-Process Handling

  • Maintain Containment: Keep all containers with the compound sealed when not in use.

  • Avoid Incompatibilities: Store away from strong oxidizing agents.[11]

Step 4: Decontamination and Cleanup

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and then wipe clean.

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself. The general order is gloves, face shield/goggles, lab coat, and then respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: Be Prepared

Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the spill. Avoid raising dust.[5]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.[5][1]

Exposure:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All waste containing (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, including contaminated lab supplies and excess compound, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically resistant container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, ensuring a safe and productive research environment.

References

  • MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. (n.d.).
  • 4,4-Dimethyl-1,3-oxazolidine-2-thione. (2023, July 3). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, May 12). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, June 3). Tokyo Chemical Industry.
  • Oxazolidine, 4,4-dimethyl-: Human health tier II assessment. (2018, June 29). NICNAS.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit.
  • Personal Equipment for Use in Handling Hazardous Drugs. (n.d.). Pharmacy Purchasing & Products Magazine.
  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Reactant of Route 2
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.